p-Azidoacetophenone
Description
The exact mass of the compound 1-(4-Azidophenyl)ethanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-azidophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIDYFBEXCCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403438 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-24-2 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-azidophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of p-Azidoacetophenone in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidoacetophenone is a versatile chemical compound that serves as a crucial building block in contemporary chemical biology and drug discovery. Its utility stems from the presence of two key functional groups: an azide and a ketone. The azide group is a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecules. The acetophenone moiety, particularly the aryl azide, provides a photoactivatable handle for covalent crosslinking to biological macromolecules, a technique known as photoaffinity labeling. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental concepts, data presentation, and workflow visualizations to empower researchers in their scientific endeavors.
Core Applications of this compound
The unique bifunctional nature of this compound makes it a valuable reagent in two major areas of research:
-
Click Chemistry: The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. This allows for the straightforward and stable conjugation of this compound-modified molecules to alkyne-containing counterparts, such as proteins, nucleic acids, or small molecule probes.
-
Photoaffinity Labeling: Aryl azides, like the one in this compound, are photoactivatable. Upon exposure to UV light, they form highly reactive nitrene intermediates that can covalently bond with nearby molecules, including the amino acid residues of interacting proteins. This property is harnessed to "trap" and identify binding partners of molecules derivatized with this compound.
These two functionalities are often used in concert in advanced experimental designs, for example, by incorporating a this compound derivative into a bait molecule for photo-crosslinking to its target, followed by click chemistry with a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
This compound in Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules or to map protein-protein interactions. A common strategy involves synthesizing a probe molecule that incorporates a this compound moiety.
Experimental Workflow
The general workflow for a photoaffinity labeling experiment coupled with proteomic analysis is as follows:
-
Probe Synthesis: The parent molecule of interest is chemically modified to include a this compound-derived photo-crosslinker and often a reporter tag or a handle for click chemistry.
-
Cellular Incubation: The synthesized probe is incubated with live cells or cell lysates to allow it to bind to its target protein(s).
-
UV Crosslinking: The sample is irradiated with UV light (typically around 254-365 nm) to activate the aryl azide and induce covalent crosslinking to the binding partner.
-
Lysis and Enrichment (if applicable): The cells are lysed, and the crosslinked protein-probe complexes are enriched, often via an affinity tag on the probe (e.g., biotin-streptavidin).
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the protein targets.
Figure 1. A generalized experimental workflow for photoaffinity labeling using a this compound-derived probe followed by click chemistry for target identification.
Quantitative Data in Photoaffinity Labeling
While specific crosslinking efficiencies for this compound itself in complex biological systems are not extensively documented and can be highly variable depending on the probe design and experimental conditions, the following table presents illustrative data that one might aim to collect in a typical experiment to validate a new photoaffinity probe.
| Parameter | Value | Conditions |
| Probe Concentration for Saturation | 5 µM | In vitro binding assay with purified target protein. |
| Optimal UV Exposure Time | 10 minutes | 365 nm UV lamp at 4°C. |
| Crosslinking Yield (to purified protein) | 15-25% | Determined by SDS-PAGE and densitometry. |
| Target Enrichment Fold-Change (SILAC) | > 3-fold | Compared to no-UV control in quantitative proteomics. |
This compound in Click Chemistry for Bioconjugation
The azide functionality of this compound makes it an excellent partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the creation of stable triazole linkages between molecules that have been functionalized with azides and alkynes, respectively.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the bioconjugation of an alkyne-modified protein with a this compound-derived small molecule.
Materials:
-
Alkyne-modified protein (in a suitable buffer, e.g., phosphate buffer, pH 7.4)
-
This compound derivative (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound derivative to the desired final concentrations.
-
Add the THPTA ligand to the reaction mixture. The final concentration is typically 5-fold higher than the copper sulfate concentration.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration typically ranges from 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
The reaction can be quenched by the addition of EDTA, and the resulting conjugate can be purified by standard methods such as size-exclusion chromatography or dialysis.
An In-depth Technical Guide to the Synthesis of p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of p-azidoacetophenone, a valuable intermediate in pharmaceutical and chemical research. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents key quantitative and qualitative data in a clear and accessible format.
Introduction
This compound, also known as 4'-azidoacetophenone, is an important organic compound frequently utilized in the development of pharmaceuticals and as a photoaffinity labeling reagent to study biomolecular interactions. Its chemical structure consists of an acetophenone core functionalized with an azido group at the para position. This azido group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), making it a versatile building block in medicinal chemistry and chemical biology.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20062-24-2 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Melting Point | 39-40 °C |
| Appearance | Pale yellow to brown solid |
| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) |
Synthetic Pathway
The most prevalent and efficient method for the synthesis of this compound involves a two-step process starting from p-aminoacetophenone. The synthesis proceeds via the diazotization of the primary aromatic amine followed by the introduction of the azide group through a substitution reaction with sodium azide.
4-Azidoacetophenone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Versatile Photoaffinity and Bioorthogonal Reagent
Introduction
4-Azidoacetophenone is a versatile chemical compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology, drug discovery, and proteomics. Its unique combination of a photoactivatable aryl azide group and a ketone handle makes it a powerful tool for a variety of biochemical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Azidoacetophenone, detailed experimental protocols for its synthesis and application, and a discussion of its utility in modern research.
Core Chemical and Physical Properties
4-Azidoacetophenone, also known as 4'-azidoacetophenone or 1-(4-azidophenyl)ethanone, is a pale yellow to brown low-melting solid.[1] Its core properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃O | [2][3][4] |
| Molecular Weight | 161.16 g/mol | [2][3][4] |
| CAS Number | 20062-24-2 | [1][2][4] |
| Melting Point | 39-40 °C | [1][5] |
| Appearance | Pale yellow to brown low-melting solid | [1] |
| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol | [1][5] |
| Storage Conditions | -20°C, under inert atmosphere, in an amber vial | [1][5] |
Spectroscopic and Analytical Data
While specific, experimentally-derived spectra for 4-Azidoacetophenone are not widely published in commercial or academic literature, the expected spectroscopic features can be inferred from its structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) of the acetyl group, likely in the range of 2.5-2.7 ppm. The aromatic protons would appear as two doublets in the 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around 26-28 ppm and the carbonyl carbon of the ketone at approximately 196-198 ppm. The aromatic carbons would appear in the 119-145 ppm range, with the carbon attached to the azide group showing a characteristic shift.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the presence of the key functional groups. The most prominent and diagnostic peak would be the strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically appearing in the range of 2100-2160 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the ketone is expected around 1685 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 161.16. Fragmentation patterns would likely involve the loss of N₂ (28 Da) from the azide group, a characteristic fragmentation for aryl azides.
Synthesis of 4-Azidoacetophenone
4-Azidoacetophenone is commonly synthesized from its precursor, 4-aminoacetophenone, via a diazotization reaction followed by substitution with an azide salt.
Experimental Protocol: Synthesis from 4-Aminoacetophenone
Materials:
-
4-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization: Dissolve 4-aminoacetophenone in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminoacetophenone solution. Maintain the temperature below 5 °C during the addition to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Azide Substitution: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of 4-azidoacetophenone should form.
-
Work-up and Purification: Allow the reaction to stir for an additional period at low temperature, then allow it to warm to room temperature.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-azidoacetophenone.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of 4-Azidoacetophenone.
Reactivity and Applications
The utility of 4-azidoacetophenone stems from the distinct reactivity of its two primary functional groups: the aryl azide and the ketone.
Photoaffinity Labeling
The aryl azide group serves as a photoaffinity labeling moiety. Upon irradiation with UV light (typically around 254-300 nm), it undergoes photolysis, losing a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, allowing it to form a covalent bond with nearby molecules, such as the amino acid residues of a protein binding pocket. This property makes 4-azidoacetophenone an excellent tool for identifying and mapping the binding sites of ligands on their protein targets.
Caption: Photoaffinity Labeling Mechanism.
Bioorthogonal Chemistry (Click Chemistry)
The azide group also enables 4-azidoacetophenone to participate in bioorthogonal "click" chemistry reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly specific and can be performed under biological conditions. By incorporating an alkyne handle onto a biomolecule of interest and using an azide-functionalized probe like 4-azidoacetophenone, researchers can selectively label and detect their target. The ketone group on 4-azidoacetophenone can then be used for further derivatization or for the attachment of reporter tags like biotin or fluorophores.
References
An In-depth Technical Guide to p-Azidoacetophenone: Synthesis, Properties, and Application in Target Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-azidoacetophenone, a versatile photoaffinity labeling reagent crucial for the identification of protein targets in drug discovery and chemical biology. We will delve into its chemical properties, provide detailed synthesis and experimental protocols for its application, and illustrate its utility in elucidating molecular interactions.
Core Concepts: this compound
CAS Number: 20062-24-2[1]
Chemical Structure:
This compound, also known as 4'-azidoacetophenone or 1-(4-azidophenyl)ethanone, is an aromatic ketone featuring an azide functional group at the para position of the phenyl ring.[2] This structure is key to its function as a photoaffinity probe. The acetophenone moiety provides a structural handle, while the aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate. This intermediate rapidly and non-selectively inserts into nearby C-H and N-H bonds, forming a stable covalent linkage with interacting proteins.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 20062-24-2 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 39-40 °C | [1] |
| Appearance | Solid | |
| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
| InChI Key | HYRIDYFBEXCCIA-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1ccc(cc1)N=[N+]=[N-] |
Experimental Protocols
Synthesis of this compound from 4-Aminoacetophenone
This protocol outlines the diazotization of 4-aminoacetophenone followed by azidation to yield this compound.
Materials:
-
4-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-aminoacetophenone (1.35 g, 0.01 mol) in a mixture of concentrated HCl (5 mL) and distilled water (5 mL). Stir the mixture until the solid dissolves completely.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (0.7 g, 0.01 mol) in distilled water (5 mL) dropwise to the cooled solution. Maintain the temperature at 0-5°C throughout the addition.
-
Continue stirring the mixture at 0-5°C for an additional 15 minutes to ensure the complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (0.65 g, 0.01 mol) in distilled water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.
-
-
Work-up and Purification:
-
Filter the crude product and wash it thoroughly with cold distilled water.
-
Dissolve the crude product in ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
The progress of the reaction and the purity of the product can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 90:5 v/v).
-
Photoaffinity Labeling and Target Identification Workflow
This protocol describes a general workflow for using this compound as a photoaffinity probe to identify protein targets, followed by click chemistry for enrichment and mass spectrometry for identification.
Materials:
-
This compound-containing probe
-
Cells or cell lysate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Azide- or alkyne-biotin tag (for click chemistry)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand for copper (e.g., THPTA)
-
Streptavidin beads
-
Mass spectrometry-compatible buffers and reagents
Procedure:
-
Incubation:
-
Treat live cells or cell lysate with the this compound-containing probe. The concentration and incubation time should be optimized based on the specific system.
-
Include a control group treated with a vehicle (e.g., DMSO).
-
For competition experiments to identify specific targets, pre-incubate the cells or lysate with an excess of a non-photoreactive competitor compound.
-
-
UV Irradiation:
-
Expose the samples to UV light to activate the aryl azide group. Long-wavelength UV light (e.g., 350-365 nm) is generally preferred to minimize protein damage.
-
The duration of irradiation should be optimized; typically, 10-30 minutes is sufficient.
-
Perform irradiation on ice to prevent sample heating.
-
-
Cell Lysis (if using live cells):
-
After irradiation, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract the proteins.
-
-
Click Chemistry:
-
To the cell lysate containing the cross-linked proteins, add the corresponding azide- or alkyne-biotin tag.
-
Add the copper(I) catalyst and a stabilizing ligand.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotin-tagged protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or on-bead digestion of the proteins into peptides (e.g., using trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the this compound probe.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and a hypothetical signaling pathway elucidation using this compound.
References
A Technical Guide to the Solubility of p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-Azidoacetophenone, a versatile intermediate in organic synthesis, particularly in the realm of click chemistry and bioconjugation. Understanding its solubility is paramount for its effective use in various research and development applications, from reaction optimization to formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility in different solvent systems.
Solubility Data of this compound and Related Compounds
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments and data from structurally analogous compounds provide valuable insights into its likely behavior in various solvents. The presence of the polar azide and ketone functionalities, combined with the nonpolar aromatic ring, results in a nuanced solubility profile.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Chloroform | Not Specified | Soluble | Qualitative[1][2] |
| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative[1][2] | |
| Methanol | Not Specified | Slightly Soluble | Qualitative[1][2] | |
| Acetophenone (Analogue) | Water | 25 | 6,130 mg/L | Quantitative[3] |
| Diethyl Ether | Not Specified | Soluble | Qualitative | |
| Isopropanol | Not Specified | Soluble | Qualitative | |
| n-Hexane | Not Specified | Soluble | Qualitative | |
| 4'-Chloroacetophenone (Analogue) | Water | 25 | 111 mg/L | Quantitative[4] |
| Ethanol | Not Specified | Soluble | Qualitative[4][5] | |
| Methanol | Not Specified | Soluble | Qualitative[5] | |
| Acetone | Not Specified | Soluble | Qualitative[4][5] | |
| Diethyl Ether | Not Specified | Miscible | Qualitative[6] | |
| Alcohol | Not Specified | Miscible | Qualitative[6] |
Note: The solubility of this compound is predicted to be influenced by the polarity of the solvent. It is expected to exhibit greater solubility in moderately polar organic solvents that can engage in dipole-dipole interactions with the carbonyl and azide groups. Its solubility in nonpolar solvents is likely to be limited, while its solubility in water is expected to be low, similar to its structural analogues.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
Qualitative Solubility Test
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, chloroform, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Glass stirring rod
Procedure:
-
Place approximately 10 mg of finely powdered this compound into a small test tube.[7]
-
Add the selected solvent dropwise, starting with approximately 0.5 mL.
-
Agitate the mixture vigorously using a vortex mixer or by flicking the test tube for at least one minute. A glass stirring rod can also be used to break up any clumps of solid.
-
Observe the solution. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that approximate concentration.
-
If the solid does not dissolve, add an additional 0.5 mL of the solvent and repeat the agitation.
-
If the solid remains undissolved after the addition of a total of 1 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent under these conditions.
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis) by plotting the instrument response against the concentration of the standard solutions.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.
-
Back-calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 20062-24-2 [m.chemicalbook.com]
- 3. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to p-Azidoacetophenone: Synthesis, Characterization, and Application in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-azidoacetophenone, a versatile photo-crosslinking agent utilized in chemical biology and drug discovery. The document details its synthesis, physicochemical properties, and its application in photoaffinity labeling to elucidate protein-protein interactions.
Core Concepts: Molecular Formula and Weight
This compound is an aromatic ketone containing a photoreactive azide group. This functional group allows for the formation of a highly reactive nitrene intermediate upon UV irradiation, which can then covalently bond with nearby molecules, making it an invaluable tool for studying molecular interactions.
| Property | Value | Source |
| Molecular Formula | C8H7N3O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 20062-24-2 | |
| Appearance | Solid | |
| SMILES | CC(=O)c1ccc(cc1)N=[N+]=[N-] | |
| InChI Key | HYRIDYFBEXCCIA-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4'-aminoacetophenone. The first step involves the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with an azide ion.
Reaction Mechanism
The synthesis proceeds via the formation of a diazonium salt from 4'-aminoacetophenone in the presence of a nitrite source and a strong acid. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a general procedure for the synthesis of this compound from 4'-aminoacetophenone.
Materials:
-
4'-Aminoacetophenone
-
Hydrochloric acid (37%)
-
Nitrite ionic liquid or Sodium Nitrite
-
Sodium azide (NaN3)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates (eluent: n-hexane/ethyl acetate, 90:5)
Procedure:
-
Dissolve 4'-aminoacetophenone (2 mmol) in 1 ml of 37% HCl.
-
Stir the mixture at 0-5°C for 10 minutes until the ammonium salt is formed. Monitor the disappearance of the starting material by TLC.
-
Add a nitrite source (e.g., nitrite ionic liquid, 1 mmol) to the solution and grind the reaction mixture for 5-10 minutes to form the diazonium salt.
-
Add sodium azide (5 mmol, 0.326 g) to the mixture and continue stirring for 6-25 minutes at room temperature.[1]
-
Filter the mixture and wash the solid with distilled water (3 x 8 ml) and ethyl acetate (15 ml).[1]
-
Extract the residue with ethyl acetate (3 x 10 ml).[1]
-
Combine the organic layers and wash with a 5% aqueous solution of NaOH (12 ml).
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Evaporate the solvent to obtain the this compound product.[1]
Application in Photoaffinity Labeling
This compound is a cornerstone reagent in photoaffinity labeling (PAL), a powerful technique used to identify and study protein-protein interactions (PPIs) and small molecule-protein interactions.[2][3][4][5] The core principle of PAL involves a "photoprobe" that, upon activation by UV light, forms a covalent bond with its interacting partner.
General Workflow for Photoaffinity Labeling
The experimental workflow for a typical photoaffinity labeling experiment to identify protein-protein interactions involves several key stages:
-
Probe Incubation: Cells or cell lysates are incubated with the this compound-containing photoprobe.
-
UV Irradiation: The system is exposed to UV light to activate the azide group, leading to the formation of a reactive nitrene that crosslinks with interacting proteins.
-
Lysis and Enrichment: The cells are lysed, and the crosslinked protein complexes are often enriched using an affinity tag (e.g., biotin) that is part of the photoprobe.
-
Proteolytic Digestion: The enriched protein complexes are digested into smaller peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry (MS/MS) to identify the proteins that were crosslinked.
This technical guide provides foundational knowledge for the synthesis and application of this compound. Researchers are encouraged to consult the cited literature for more detailed protocols and advanced applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) – ScienceOpen [scienceopen.com]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of p-Azidoacetophenone: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for p-azidoacetophenone, a versatile chemical intermediate in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification and characterization. While a comprehensive, publicly available dataset from a single source is scarce, the following tables summarize the expected and reported spectral features based on data from analogous compounds and spectral prediction tools.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to -C(O)CH₃) |
| ~7.10 | Doublet | 2H | Aromatic (ortho to -N₃) |
| ~2.55 | Singlet | 3H | Methyl (-CH₃) |
Note: The chemical shifts are predicted based on the analysis of substituted acetophenones. The exact values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | Carbonyl (C=O) |
| ~145.0 | Aromatic (C-N₃) |
| ~134.0 | Aromatic (C-C(O)CH₃) |
| ~130.0 | Aromatic (CH, ortho to -C(O)CH₃) |
| ~119.0 | Aromatic (CH, ortho to -N₃) |
| ~26.5 | Methyl (-CH₃) |
Note: These values are estimations based on known substituent effects on the ¹³C NMR spectra of aromatic compounds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2120 - 2160 | Strong | Asymmetric stretch of the azide group (-N₃) |
| ~1685 | Strong | Carbonyl (C=O) stretch of the ketone |
| ~1600, ~1500 | Medium | Aromatic C=C stretching vibrations |
| ~1280 | Medium | Symmetric stretch of the azide group (-N₃) |
| ~840 | Strong | Para-substituted benzene C-H bend |
Note: The characteristic strong absorption of the azide group is a key feature in the IR spectrum.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~250-280 | High | e.g., Ethanol | π → π* transition of the aromatic system |
| ~310 | Moderate | e.g., Ethanol | n → π* transition of the azide group |
Note: Aryl azides typically exhibit two absorption bands. The exact wavelengths and molar absorptivities can be influenced by the solvent polarity.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
2.1 NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
2.2 IR Spectroscopy
Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film from a solution.
-
KBr Pellet : A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film : The compound is dissolved in a volatile solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition : A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis : The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
2.3 UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectra are recorded on a UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition : A cuvette filled with the pure solvent is used to record a baseline spectrum. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis : The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Photoreactivity of p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Azidoacetophenone is a versatile photo-crosslinking agent widely utilized in chemical biology and drug development for the identification and characterization of biological interactions. Its utility stems from the photo-induced generation of a highly reactive nitrene intermediate, which can form covalent bonds with a wide range of molecules in its immediate vicinity. This guide provides a comprehensive overview of the photochemical mechanism of this compound, detailing the key intermediates, reaction pathways, and available quantitative data. Experimental protocols for studying its photoreactivity are also outlined, and the core photochemical processes are visualized through signaling pathway and workflow diagrams.
Introduction
Aryl azides, and in particular this compound, have become indispensable tools in the field of photoaffinity labeling. The acetophenone moiety serves as a convenient handle for synthesis and can also influence the photochemical properties of the azide group. Upon irradiation with ultraviolet (UV) light, this compound undergoes photodecomposition to generate a highly reactive triplet nitrene. This intermediate is capable of a variety of insertion and addition reactions, allowing for the covalent modification of interacting biomolecules. Understanding the fundamental photochemical mechanism of this compound is crucial for the rational design of photo-crosslinking experiments and the interpretation of their results.
The Core Photochemical Mechanism
The photoreactivity of this compound is centered around the photolysis of the azide group to form a nitrene intermediate. The overall process can be broken down into several key steps:
-
Photoexcitation: The process begins with the absorption of a photon by the this compound molecule. The acetophenone chromophore plays a role in the initial absorption of UV light.
-
Intersystem Crossing (ISC): Following excitation to a singlet excited state (S₁), the molecule undergoes efficient intersystem crossing to a triplet excited state (T₁). This process is facilitated by the presence of the heavy atom (nitrogen) in the azide group.
-
Nitrogen Extrusion: From the triplet excited state, the molecule rapidly loses a molecule of nitrogen (N₂) to form a triplet nitrene intermediate, specifically p-acetylphenylnitrene.
-
Nitrene Reactions: The highly reactive triplet nitrene can then undergo a variety of reactions, including:
-
C-H Insertion: Insertion into carbon-hydrogen bonds.
-
N-H Insertion: Insertion into nitrogen-hydrogen bonds.
-
Addition to Double Bonds: Reaction with alkenes to form aziridines.
-
Hydrogen Abstraction: Abstraction of a hydrogen atom to form an aminyl radical, which can then undergo further reactions.
-
Dimerization: Reaction with another nitrene or azide molecule to form azo compounds.
-
The formation of the triplet nitrene is the key step that leads to the desired crosslinking activity. The acetophenone group acts as an intramolecular triplet sensitizer, which ensures the efficient formation of the triplet nitrene, bypassing the less reactive singlet nitrene intermediate.
Signaling Pathway of this compound Photoreactivity
Caption: Photochemical pathway of this compound.
Quantitative Data
While the qualitative mechanism of this compound photoreactivity is well-established, specific quantitative data for the parent molecule is not extensively reported in the literature. However, data from closely related aryl azides and azidoacetophenone derivatives provide valuable insights.
| Parameter | Value | Compound | Reference |
| Transient Absorption Maximum (λmax) | ~300 nm | Triplet Alkyl Nitrenes from α-Azidoacetophenones | [1] |
| Triplet Nitrene Lifetime (τ) | Microseconds to Milliseconds (in inert matrices) | General Aryl Nitrenes | [2] |
| Intersystem Crossing Quantum Yield (ΦISC) | High (approaching unity for similar compounds) | General Aryl Azides | [3] |
| Photoproducts | C-H insertion products, azo dimers, etc. | General Aryl Azides | [2] |
Note: The data presented is for analogous compounds and should be considered as an approximation for this compound. Further experimental studies are required to determine the precise values for this compound.
Experimental Protocols
The study of this compound photoreactivity primarily relies on time-resolved spectroscopic techniques, with laser flash photolysis (LFP) being the most common method.
Laser Flash Photolysis (LFP)
Objective: To detect and characterize transient intermediates, such as the triplet nitrene, and to measure their reaction kinetics.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, pentane) is prepared in a quartz cuvette. The concentration is typically in the micromolar to millimolar range. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[4]
-
Excitation: The sample is irradiated with a short, high-energy laser pulse. A Nd:YAG laser is commonly used, with the third (355 nm) or fourth (266 nm) harmonic being suitable for exciting the aryl azide.[4][5]
-
Probing: A second, lower-intensity light source (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser. This probe beam is directed to a monochromator and a detector (e.g., a photomultiplier tube) to measure changes in absorbance as a function of wavelength and time.[4]
-
Data Acquisition: The change in absorbance (transient absorption) is recorded at different time delays after the laser flash. This allows for the construction of transient absorption spectra and the determination of the lifetimes of the intermediates.[5]
Experimental Workflow for Laser Flash Photolysis
References
- 1. Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low‐Dose Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triplet excited state properties in variable gap π-conjugated donor–acceptor–donor chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet → triplet intersystem crossing quantum yields of photosynthetic and related polyenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to High-Purity p-Azidoacetophenone for Researchers and Drug Development Professionals
An in-depth examination of commercial sources, quality control methodologies, and key applications of p-Azidoacetophenone, a critical reagent in bioconjugation and drug discovery.
Introduction
This compound is a versatile bifunctional molecule widely employed in chemical biology and medicinal chemistry. Its ketone group allows for various chemical modifications, while the azide moiety serves as a highly efficient chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high specificity, efficiency, and biocompatibility have made this compound an invaluable tool for researchers in drug development, proteomics, and materials science. This guide provides a comprehensive overview of commercial sources for high-purity this compound, detailed experimental protocols for its quality control, and a practical guide to its application in CuAAC reactions.
Commercial Sources and Purity Grades
The procurement of high-purity this compound is crucial for the success and reproducibility of experimental outcomes. While several chemical suppliers offer this reagent, the stated purity and the extent of quality control documentation can vary significantly. Researchers should be aware that for some suppliers, particularly those offering "research grade" or "discovery" chemicals, the onus of purity verification falls upon the end-user.
Below is a summary of prominent commercial suppliers of this compound. It is important to note that purity claims should ideally be verified by obtaining a lot-specific Certificate of Analysis (CoA) from the supplier.
| Supplier | Product Number (Example) | Stated Purity (Typical) | Notes |
| Sigma-Aldrich | CDS003883 (AldrichCPR) | Not specified; buyer assumes responsibility for purity confirmation.[1] | This grade is intended for early-stage research where in-house quality control is anticipated. |
| Santa Cruz Biotechnology | sc-208145 | Not explicitly stated on the product page; reference to the lot-specific Certificate of Analysis is recommended.[2] | Offered for research use only. |
| TCI America | A2478 | >98.0% (TLC) | |
| Alfa Aesar | H26189 | 97% | |
| Oakwood Chemical | 046076 | 97% |
Note: The information in this table is subject to change. Researchers are strongly advised to consult the suppliers' websites and documentation for the most current product specifications and to request a Certificate of Analysis for their specific lot.
Quality Control: Experimental Protocols
Ensuring the purity of this compound is paramount before its use in sensitive applications. The primary potential impurities include the starting material for its synthesis, p-aminoacetophenone, and byproducts from the diazotization and azidation reactions. The following are detailed protocols for assessing the purity and confirming the identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for quantifying the purity of this compound and detecting potential impurities. A reverse-phase method is typically employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For acetophenone and its derivatives, a mixture such as acetonitrile:water (60:40 v/v) can be a good starting point.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 245 nm, which corresponds to the λmax of the conjugated carbonyl-aromatic system.[3]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the prepared sample.
-
Record the chromatogram and integrate the peak areas.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~8.0 ppm (d, 2H): Two aromatic protons ortho to the acetyl group, appearing as a doublet.
-
δ ~7.1 ppm (d, 2H): Two aromatic protons ortho to the azido group, appearing as a doublet.
-
δ ~2.6 ppm (s, 3H): Three protons of the methyl group, appearing as a singlet.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the azide and carbonyl groups.
Methodology:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent.
-
Data Acquisition: Acquire a standard FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Characteristic FTIR Peaks:
-
~2100 cm⁻¹: A strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (-N₃) group.[5] This peak is highly characteristic and a key indicator of the compound's identity.
-
~1680 cm⁻¹: A strong peak corresponding to the carbonyl (C=O) stretching vibration of the ketone.
-
~1600 cm⁻¹ and ~1400-1500 cm⁻¹: Peaks associated with the C=C stretching vibrations of the aromatic ring.
-
~840 cm⁻¹: A peak indicative of para-disubstitution on the benzene ring.
-
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an azide-containing molecule (like this compound) and a terminal alkyne.[6][7][8][9][10]
General Protocol for a Model CuAAC Reaction
This protocol describes a general procedure for the reaction of this compound with an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
An alkyne-containing molecule (e.g., propargyl alcohol)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper-stabilizing ligand (e.g., THPTA or TBTA)
-
A suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Methodology:
-
Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne: 10 mM in the reaction solvent.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 1 M in water (prepare fresh).
-
Ligand (e.g., THPTA): 50 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne solution (e.g., 1 equivalent).
-
Add the this compound solution (e.g., 1.2 equivalents).
-
Add the ligand solution (e.g., 0.1 equivalents).
-
Add the CuSO₄ solution (e.g., 0.05 equivalents).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture.
-
Vortex gently to mix.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualized Workflows
Procurement and Quality Control Workflow
Caption: A typical workflow for the procurement and quality control of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A generalized experimental workflow for a CuAAC "click" reaction.
Conclusion
This compound is a powerful and versatile reagent for researchers engaged in drug discovery and development. Its utility is, however, contingent on the use of high-purity material. This guide has provided an overview of commercial sources, emphasizing the need for diligent quality control by the end-user. The detailed experimental protocols for HPLC, NMR, and FTIR provide a robust framework for verifying the purity and identity of this compound. Furthermore, the outlined protocol for its application in CuAAC reactions serves as a practical starting point for its use in bioconjugation and the synthesis of novel molecular entities. By adhering to these guidelines, researchers can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the pace of scientific discovery.
References
- 1. This compound AldrichCPR [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. rsc.org [rsc.org]
- 5. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. axispharm.com [axispharm.com]
- 10. Введение в клик-химию: новый метод мечения и модификации биомолекул [ru.lumiprobe.com]
An In-depth Technical Guide to the Safety and Handling of p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides comprehensive safety and handling information for p-azidoacetophenone (4'-azidoacetophenone), a valuable reagent in biochemical and pharmaceutical research, particularly in the realm of "click chemistry." Due to the energetic nature of the azide functional group, stringent safety protocols are imperative to mitigate risks of explosive decomposition. This document outlines the known hazards, stability considerations, proper handling procedures, and experimental protocols relevant to the synthesis, purification, and application of this compound.
Hazard Identification and Physicochemical Properties
This compound is an aromatic organic azide. While specific GHS classifications for this compound are not universally established, the primary hazards stem from the azide group and the acetophenone backbone. It should be treated as a potentially explosive and toxic substance.
General Safety Information:
-
Explosive Potential: Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, friction, or light. Aromatic azides are generally less stable than aliphatic azides.
-
Toxicity: While specific toxicological data for this compound is limited, it is prudent to handle it as a toxic compound. Precursors like 4'-aminoacetophenone are classified as harmful if swallowed and can cause skin and eye irritation.
-
Combustibility: The acetophenone moiety suggests that the compound is a combustible solid.
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 39-40 °C | N/A |
| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | N/A |
| Storage Temperature | -20°C, under inert atmosphere, in an amber vial | N/A |
Stability and Reactivity
The stability of organic azides is a critical safety consideration. The potential for rapid, exothermic decomposition necessitates careful handling and storage.
Key Stability Considerations:
-
Carbon-to-Nitrogen Ratio (C/N): The stability of organic azides is often correlated with their C/N ratio. For this compound (C₈H₇N₃O), the C/N ratio is 8/3, which is approximately 2.67. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with caution, stored at low temperatures, and ideally in solutions with concentrations not exceeding 1 M.
-
"Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively stable. This compound, with eight carbons to one azide group, generally aligns with this guideline, but this does not eliminate the explosive hazard.
-
Shock and Friction Sensitivity: Organic azides can be sensitive to shock and friction. Avoid grinding the solid material or subjecting it to impact.
-
Light Sensitivity: Photolysis of aryl azides, including this compound, can lead to the formation of highly reactive nitrene intermediates. The compound should be stored in the dark.
Incompatible Materials:
-
Heavy Metals: Avoid contact with heavy metals and their salts, as this can lead to the formation of highly sensitive and explosive heavy metal azides.
-
Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic and explosive.
-
Strong Oxidizing Agents: As a potentially energetic compound, it should be kept away from strong oxidizing agents.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions involving azides, as this can lead to the formation of explosive diazidomethane or triazidomethane.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and use of this compound. These protocols should be adapted and optimized with strict adherence to all institutional safety guidelines.
Synthesis of this compound from 4-Aminoacetophenone
This two-step, one-pot synthesis involves the diazotization of 4-aminoacetophenone followed by the introduction of the azide group using sodium azide.
Materials:
-
4-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone (1 equivalent) in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature between 0 and 5 °C. Stir for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
Purification by Crystallization (General Procedure)
A general procedure for purification by crystallization, adapted from protocols for similar compounds, is provided below. The choice of solvent may require optimization.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum at a low temperature.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This compound is commonly used in copper(I)-catalyzed click chemistry reactions. The following is a general protocol.
Materials:
-
This compound
-
An alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule and this compound (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen solvent.
-
Add an aqueous solution of copper(II) sulfate (typically 1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts related to the safe handling and reactivity of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Potential decomposition pathway of this compound.
Methodological & Application
Probing Molecular Interactions in Real-Time: Application Notes and Protocols for In Vivo Photo-Crosslinking with p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-Azidoacetophenone as a photo-crosslinking agent to study protein-protein interactions (PPIs) and other molecular events within a living cellular environment. These techniques are invaluable for capturing transient and dynamic interactions that are often missed by traditional biochemical methods, thereby providing a more accurate snapshot of molecular signaling networks.
Introduction to In Vivo Photo-Crosslinking
In vivo photo-crosslinking is a powerful technique to covalently trap interacting molecules (e.g., proteins, nucleic acids) in their native cellular context. This is achieved by introducing a photoreactive moiety into a "bait" molecule of interest. Upon activation with a specific wavelength of UV light, this moiety forms a covalent bond with nearby "prey" molecules. This compound is a valuable tool in this regard. As a keto-functionalized aryl azide, it offers a distinct reactivity profile compared to other crosslinkers. Upon photoactivation, it is thought to form a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of interacting partners.
Data Presentation: Experimental Parameters for Photo-Crosslinking
While precise quantitative data for this compound in vivo is often context-dependent (i.e., dependent on the specific proteins and cellular environment), the following table summarizes typical experimental parameters based on studies with closely related photo-crosslinkers like p-azido-L-phenylalanine (AzF). Researchers should use these as a starting point and optimize for their specific system.
| Parameter | Typical Range/Value | Notes |
| Unnatural Amino Acid (UAA) Concentration | 1-10 mM in culture medium | The optimal concentration should be determined empirically to balance incorporation efficiency with potential cellular toxicity. |
| UV Irradiation Wavelength | 365 nm | This wavelength is commonly used for the activation of aryl azides and benzophenones, minimizing cellular damage compared to shorter UV wavelengths.[1][2] |
| UV Irradiation Time | 5-30 minutes | The duration should be optimized to maximize crosslinking efficiency while minimizing UV-induced cellular stress and apoptosis. |
| UV Light Source | UV lamp with a 365 nm filter | The intensity of the light source will also affect the required irradiation time. |
| Cellular System | Mammalian cells (e.g., HEK293T), E. coli | The choice of expression system will dictate the specific protocol for UAA incorporation. |
Experimental Protocols
General Workflow for In Vivo Photo-Crosslinking
The overall experimental workflow for using this compound (or a derivative for genetic code expansion) involves several key steps, from introducing the crosslinker into the protein of interest to identifying the crosslinked products.
Caption: General experimental workflow for in vivo photo-crosslinking.
Protocol for Site-Specific Incorporation of this compound Derivatives (as an Unnatural Amino Acid) and Photo-Crosslinking in Mammalian Cells
This protocol is adapted from methods used for incorporating similar unnatural amino acids, such as p-azido-L-phenylalanine (AzF), into proteins in mammalian cells.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids:
-
Expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the this compound derivative (e.g., a variant of the TyrRS/tRNA CUA pair).
-
-
This compound derivative (e.g., p-azido-L-phenylalanine)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
UV lamp with a 365 nm filter
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Affinity purification reagents (e.g., antibody-conjugated beads)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 6-well plate or 10 cm dish to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the expression plasmid for the protein of interest (with TAG codon) and the plasmid for the orthogonal synthetase/tRNA pair using your preferred transfection method.
-
-
Unnatural Amino Acid Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the this compound derivative (e.g., 1 mM p-azido-L-phenylalanine).
-
Incubate the cells for another 24-48 hours to allow for expression of the protein containing the unnatural amino acid.
-
-
In Vivo Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS to cover the cells.
-
Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, remove the PBS and lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis of Crosslinked Products:
-
The supernatant containing the soluble proteins can be analyzed by:
-
SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the bait protein, indicating a crosslinked product.
-
Affinity Purification followed by Mass Spectrometry: To enrich for the bait protein and its crosslinked partners, which can then be identified by mass spectrometry.
-
-
Application Example: Mapping the GPCR Heterodimer Interface
Photo-crosslinking with aryl azide-containing unnatural amino acids has been successfully employed to delineate the interacting surfaces of G protein-coupled receptor (GPCR) heterodimers in living cells. By incorporating the photoreactive amino acid at various positions within one GPCR, it is possible to identify which residues are in close proximity to its binding partner upon UV activation.
Signaling Pathway Context: GPCR Heterodimerization and Signal Transduction
GPCRs can form heterodimers, which can alter their pharmacological and signaling properties. Understanding the interface of these dimers is crucial for designing drugs that can specifically target these complexes.
Caption: Simplified signaling pathway of a GPCR heterodimer.
Experimental Logic for Interface Mapping
The logic behind using photo-crosslinking to map the interaction interface is based on proximity. A covalent bond will only form if the photoreactive amino acid is positioned very close to an amino acid on the partner protein.
References
Application Notes and Protocols for p-Azidoacetophenone in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidoacetophenone is a photo-reactive and bio-orthogonal chemical probe used to investigate protein-protein interactions (PPIs). This compound belongs to the class of photo-affinity labeling (PAL) reagents, which upon activation by UV light, form a highly reactive nitrene intermediate. This intermediate can then covalently crosslink with interacting proteins in close proximity. The presence of the azide group allows for the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via "click chemistry". This dual functionality makes this compound a powerful tool for capturing and identifying protein interaction partners, including transient or weak interactions that are often difficult to detect using other methods.
These application notes provide a detailed protocol for the use of this compound in conjunction with quantitative proteomics to identify and quantify protein-protein interactions in a cellular context.
Principle of the Method
The experimental workflow involves three main stages:
-
Photo-crosslinking : A bait protein, tagged with a this compound derivative, is expressed in cells. Upon UV irradiation, the azido group is converted to a reactive nitrene, which forms a covalent bond with interacting "prey" proteins.
-
Click Chemistry : The azide group on the crosslinked complex is then used for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "clicks" a reporter tag (e.g., biotin-alkyne) onto the complex.
-
Enrichment and Analysis : The biotinylated protein complexes are enriched using streptavidin affinity chromatography. The enriched proteins are then digested and identified by mass spectrometry (MS). For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow.
Data Presentation
Quantitative proteomics experiments using this compound and SILAC can provide valuable data on the specificity and stoichiometry of protein interactions. The following table presents representative data from a hypothetical experiment designed to identify the interaction partners of a bait protein.
| Prey Protein | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Biological Function |
| Protein A | GENEA | 10.2 | <0.01 | Kinase signaling |
| Protein B | GENEB | 8.5 | <0.01 | Scaffolding protein |
| Protein C | GENEC | 1.1 | >0.05 | Unrelated cytoplasmic protein |
| Protein D | GENED | 7.9 | <0.01 | Transcriptional co-activator |
| Protein E | GENEE | 1.5 | >0.05 | Ribosomal protein |
This table shows representative data. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol 1: In-Cell Photo-crosslinking and Click Chemistry
This protocol describes the steps for photo-crosslinking of a this compound-labeled bait protein to its interacting partners within a cellular environment, followed by biotinylation via click chemistry.
Materials:
-
Cells expressing the this compound-labeled bait protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne reporter tag
-
Click chemistry reaction buffer (e.g., TBTA, CuSO4, TCEP)
-
UV lamp (365 nm)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture and Bait Protein Expression:
-
Culture cells expressing the bait protein containing a genetically encoded p-azido-L-phenylalanine, or treat cells with a this compound-conjugated ligand targeting the protein of interest.
-
-
Photo-crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
After irradiation, lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the biotin-alkyne reporter tag and the click chemistry reaction buffer components.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins from the reaction mixture using a suitable method (e.g., acetone or methanol/chloroform precipitation).
-
Wash the protein pellet with cold acetone and air-dry.
-
The protein pellet is now ready for enrichment.
-
Protocol 2: Enrichment and On-Bead Digestion of Crosslinked Proteins
This protocol details the enrichment of biotinylated protein complexes and their preparation for mass spectrometry analysis.
Materials:
-
Protein pellet from Protocol 1
-
Urea (8 M)
-
Streptavidin-agarose beads
-
Wash buffer 1 (e.g., 2% SDS in PBS)
-
Wash buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash buffer 3 (e.g., 20% acetonitrile in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (50 mM)
Procedure:
-
Resuspension and Binding:
-
Resuspend the protein pellet in 8 M urea.
-
Add streptavidin-agarose beads to the resuspended lysate and incubate for 2 hours at room temperature with rotation to allow binding of the biotinylated proteins.
-
-
Washing:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads sequentially with wash buffer 1, wash buffer 2, and wash buffer 3 to remove non-specifically bound proteins.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 8 M urea containing 10 mM DTT and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add 55 mM IAA. Incubate for 20 minutes in the dark.
-
-
On-Bead Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove urea.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50% acetonitrile/0.1% formic acid.
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
The desalted peptides are ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for PPI studies using this compound.
Caption: Generic signaling pathway illustrating potential PPI capture points.
Site-Specific Protein Labeling with p-Azidoacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-Azidoacetophenone as a tool for site-specific protein labeling. This compound is a versatile bifunctional reagent that can be utilized for both photo-crosslinking and bioorthogonal "click" chemistry, enabling the study of protein interactions and the development of targeted therapeutics.
Introduction
This compound is a chemical probe that features two key functional groups: an aryl azide and a ketone. The aryl azide group allows for two distinct applications. Upon exposure to UV light, it can form a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules, making it an effective tool for photoaffinity labeling to identify protein binding partners. Alternatively, the azide group can be used in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), to attach a variety of reporter molecules, such as fluorophores or affinity tags.
This dual functionality makes this compound a powerful tool for:
-
Identifying the direct binding partners of a small molecule or drug candidate.
-
Mapping protein-protein interaction interfaces.
-
Site-specifically labeling proteins for visualization and purification.
-
Quantitative proteomic studies to measure changes in protein interactions.
Principle of the Method
The general workflow for using this compound in a photoaffinity labeling experiment followed by proteomic analysis involves several key steps:
-
Probe Incubation: The this compound probe, often incorporated into a small molecule of interest, is incubated with a biological sample (e.g., live cells, cell lysate) to allow it to bind to its target protein(s).
-
UV Photo-crosslinking: The sample is irradiated with UV light (typically around 360 nm) to activate the aryl azide, forming a reactive nitrene that covalently crosslinks the probe to its binding partners.
-
Lysis and "Click" Reaction: The cells are lysed, and the proteome is harvested. The azide handle on the crosslinked proteins is then used in a "click" reaction to attach a reporter tag, such as biotin for enrichment or a fluorophore for visualization.
-
Enrichment and Analysis: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were crosslinked to the probe.
Experimental Protocols
The following are generalized protocols for a clickable photoaffinity labeling experiment using an aryl azide probe like this compound. These protocols may require optimization for specific applications and cell types.
Protocol 1: Photoaffinity Labeling in Live Cells
This protocol describes the labeling of target proteins in a live cell context.
Materials:
-
This compound-containing probe
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
UV lamp (360 nm)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Culture cells to approximately 90% confluency in a 15 cm plate.
-
Probe Incubation: Dissolve the this compound probe in culture medium without FBS. For competition experiments, pre-treat control cells with a non-probe competitor compound for 30 minutes.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C and 5% CO2.
-
UV Irradiation: Wash the cells with PBS to remove unbound probe. Place the plate on ice and irradiate with a 360 nm UV lamp for a predetermined time (e.g., 10-30 minutes).
-
Cell Lysis: After irradiation, lyse the cells by adding lysis buffer and scraping the cells.
-
Harvest and Storage: Collect the cell lysate and centrifuge to pellet cell debris. The supernatant containing the labeled proteome can be used immediately for click chemistry or stored at -80°C.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a biotin-alkyne tag to the azide-labeled proteins.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Biotin-alkyne reporter tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol, Chloroform
Procedure:
-
Prepare Click Chemistry Master Mix: Prepare the master mix by adding the reagents in the following order: TCEP, Biotin-alkyne, TBTA, and CuSO4.
-
Protein Precipitation: Precipitate the protein from the cell lysate using a methanol/chloroform precipitation method to remove interfering substances.
-
Click Reaction: Resuspend the protein pellet in a buffer (e.g., PBS with SDS) and add the click chemistry master mix. Incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the protein again to remove excess click chemistry reagents. The resulting protein pellet contains biotin-labeled proteins ready for enrichment.
Protocol 3: Enrichment and Preparation for Mass Spectrometry
Materials:
-
Biotin-labeled protein pellet (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers (containing varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometry-grade solvents
Procedure:
-
Enrichment: Resuspend the biotin-labeled protein pellet and incubate with streptavidin beads to capture the labeled proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the disulfide bonds with DTT, alkylate the cysteines with IAA, and then digest the proteins into peptides overnight with trypsin.
-
Sample Cleanup: Collect the supernatant containing the peptides and clean up the sample using a desalting column (e.g., a C18 StageTip).
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins.
Data Presentation
Quantitative data from these experiments are typically presented in tables that allow for easy comparison between different experimental conditions. Below are examples of how quantitative data and experimental parameters can be structured.
Table 1: Representative Quantitative Proteomics Data from a Photoaffinity Labeling Experiment
This table shows example data from a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment where "heavy" labeled cells were treated with the this compound probe and "light" labeled cells were used as a control. A high Heavy/Light ratio indicates a potential target of the probe.
| Protein ID | Gene Name | Heavy/Light Ratio | -log10(p-value) |
| P01234 | Target A | 15.2 | 4.5 |
| Q56789 | Protein B | 1.1 | 0.2 |
| P98765 | Protein C | 0.9 | 0.1 |
| Q12345 | Target D | 12.8 | 4.1 |
Table 2: Key Experimental Parameters and Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound Probe | 10 mM in DMSO | 1-10 µM | Photoaffinity labeling |
| Biotin-Alkyne | 10 mM in DMSO | 100 µM | Click chemistry reporter |
| CuSO4 | 50 mM in H2O | 1 mM | CuAAC catalyst |
| TBTA | 2 mM in 1:4 DMSO/t-butanol | 100 µM | Copper ligand |
| TCEP | 50 mM in H2O | 1 mM | Reducing agent |
Visualization of Workflows
Photoaffinity Labeling and Crosslinking Workflow
Downstream Analysis Workflow
Application Notes & Protocols: Site-Specific Incorporation of p-Azidoacetophenone-Derived Unnatural Amino Acids for Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development.[1][2][3][4] This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, photocrosslinkers, and fluorescent probes, into a protein of interest at a specific site.[5][6] This document provides detailed application notes and protocols for the incorporation of an unnatural amino acid derived from p-Azidoacetophenone, herein referred to as p-Azidoacetyl-L-phenylalanine (pAzaF), into proteins expressed in Escherichia coli. The azide moiety of pAzaF serves as a versatile chemical handle for subsequent bioorthogonal modifications, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling precise protein labeling, imaging, and conjugation.[7][8][9]
The methodology relies on the expansion of the genetic code using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that uniquely recognizes the UAA and directs its insertion in response to a nonsense codon, typically the amber stop codon (UAG).[2][10] This ensures high fidelity and efficiency of UAA incorporation at the desired position within the protein sequence.
Applications
The incorporation of pAzaF offers a wide range of applications in research and drug development:
-
Site-Specific Protein Labeling: The azide group allows for covalent modification with a variety of probes, including fluorophores, biotin, or polyethylene glycol (PEG), via click chemistry.[7][8][11]
-
Protein-Protein Interaction Studies: pAzaF can be used as a photo-crosslinking agent to capture transient protein-protein interactions upon UV irradiation.
-
Development of Antibody-Drug Conjugates (ADCs): The precise placement of the azide handle enables the homogenous conjugation of cytotoxic drugs to antibodies, leading to ADCs with improved therapeutic indices.[6]
-
In Vivo Imaging: Proteins labeled with imaging agents via the azide handle can be tracked in real-time within living cells and organisms.[7][9]
-
Enzyme Engineering: Introduction of novel chemical groups can be used to modify or enhance the catalytic activity of enzymes.[12][13]
Experimental Data
The efficiency of pAzaF incorporation and subsequent conjugation can be assessed by various methods. The following tables provide representative data for the expression of a target protein (e.g., Superfolder GFP, sfGFP) with a UAG codon at a specific site, followed by a SPAAC reaction with a fluorescent dye.
Table 1: Expression and Incorporation Efficiency of pAzaF into sfGFP
| Plasmid System | Unnatural Amino Acid (1 mM) | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| pEVOL-pAzaF | p-Azidoacetyl-L-phenylalanine | 12.5 | 85 |
| pEVOL-pAzaF | None (Negative Control) | < 0.1 | 0 |
| Wild-Type sfGFP | N/A | 50.0 | N/A |
Incorporation efficiency is estimated by comparing the yield of full-length protein in the presence and absence of the UAA via SDS-PAGE and Western Blot analysis.
Table 2: Mass Spectrometry Analysis of sfGFP-pAzaF
| Protein Variant | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Wild-Type sfGFP | 26,875 | 26,875.2 | +0.2 |
| sfGFP-pAzaF | 27,080 | 27,080.5 | +0.5 |
Mass spectrometry confirms the successful incorporation of a single pAzaF molecule.
Table 3: Efficiency of SPAAC Labeling of sfGFP-pAzaF with a BCN-Fluorophore
| Reactant | Reaction Time (hours) | Labeling Efficiency (%) |
| sfGFP-pAzaF + BCN-Fluorophore | 1 | 95 |
| sfGFP-pAzaF + BCN-Fluorophore | 12 | >99 |
| Wild-Type sfGFP + BCN-Fluorophore | 12 | < 1 |
Labeling efficiency is determined by in-gel fluorescence imaging and densitometry.
Experimental Protocols
Protocol 1: Synthesis of p-Azidoacetyl-L-phenylalanine (pAzaF)
This protocol describes a representative synthetic route to generate a pAzaF-like unnatural amino acid starting from this compound.
Materials:
-
This compound
-
(NH₄)₂CO₃
-
KCN
-
HCl
-
NaOH
-
Solvents (Ethanol, Diethyl Ether)
Procedure (Strecker Synthesis):
-
Imine Formation: Dissolve this compound in ethanol. Add an aqueous solution of (NH₄)₂CO₃ and KCN. Stir the mixture at room temperature for 24 hours.
-
Nitrile Hydrolysis: Acidify the reaction mixture with concentrated HCl and reflux for 6-8 hours to hydrolyze the aminonitrile intermediate.
-
Purification: Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the crude amino acid.
-
Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure p-Azidoacetyl-L-phenylalanine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Site-Specific Incorporation of pAzaF into a Target Protein in E. coli
This protocol details the expression of a target protein containing pAzaF using the pEVOL plasmid system, which co-expresses the orthogonal aaRS/tRNA pair.
Materials:
-
E. coli strain (e.g., DH10B)
-
Expression plasmid for the target protein with an amber (UAG) codon at the desired site.
-
pEVOL-pAzaF plasmid (encoding the engineered aaRS and tRNA).
-
LB media and plates with appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Kanamycin for the expression plasmid).
-
p-Azidoacetyl-L-phenylalanine (pAzaF).
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL-pAzaF plasmid into competent E. coli cells. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB media (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add pAzaF to a final concentration of 1 mM. Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Protein Expression: Immediately after adding L-arabinose, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Harvesting: Incubate the culture at 30°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of pAzaF by SDS-PAGE, Western blot, and ESI-Q-TOF mass spectrometry.[14]
Protocol 3: Bioorthogonal Labeling of pAzaF-Containing Protein via SPAAC
This protocol describes the labeling of the purified pAzaF-containing protein with a cyclooctyne-derivatized probe (e.g., BCN-fluorophore).
Materials:
-
Purified pAzaF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Bicyclo[6.1.0]nonyne (BCN)-conjugated fluorescent dye (or other probe of interest).
-
DMSO for dissolving the BCN-probe.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified pAzaF-containing protein (final concentration 10-50 µM) with a 10-fold molar excess of the BCN-probe (dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 4°C for longer incubation times to maintain protein stability.
-
Removal of Excess Probe: Remove the unreacted BCN-probe using a desalting column or dialysis.
-
Analysis: Confirm the successful labeling of the target protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to detect the mass shift corresponding to the addition of the probe.
Visualizations
Caption: Overall experimental workflow for the synthesis and incorporation of pAzaF.
Caption: Mechanism of amber suppression for UAA incorporation.
Caption: Bioorthogonal labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 3. [PDF] A general method for site-specific incorporation of unnatural amino acids into proteins. | Semantic Scholar [semanticscholar.org]
- 4. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights Into Protein Engineering: Methods and Applications | The Scientist [the-scientist.com]
- 13. Tools and Applications of Protein Engineering: an Overview [gavinpublishers.com]
- 14. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: p-Azidoacetophenone as a Photoreactive Tool for Ligand-Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidoacetophenone is a versatile photoactivatable crosslinking agent widely employed in the study of ligand-receptor interactions. Its utility stems from the azido group, which upon photolysis with UV light, generates a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "capturing" the interaction between a ligand and its receptor. This technique, known as photoaffinity labeling, is invaluable for identifying and characterizing binding partners, mapping binding sites, and elucidating the pharmacology of receptors. These application notes provide a comprehensive overview of the use of this compound-derived probes in ligand-receptor binding assays, including detailed protocols and data presentation.
Principle of this compound-Based Photoaffinity Labeling
The core principle of using this compound in binding assays lies in its ability to be incorporated into a ligand scaffold to create a photoreactive probe. This probe retains affinity for its target receptor. Upon UV irradiation, the aryl azide group of the this compound moiety is converted into a highly reactive singlet nitrene. This singlet nitrene has a very short lifetime and will readily insert into C-H, N-H, or O-H bonds of nearby amino acid residues within the ligand-binding pocket of the receptor, forming a stable covalent bond. The success of this crosslinking is highly dependent on the environment of the binding pocket; hydrophobic pockets can stabilize the reactive singlet nitrene, increasing the efficiency of labeling. In aqueous environments, the singlet nitrene can quickly relax to a less reactive triplet state, which is less effective for crosslinking.
Data Presentation: Quantitative Analysis of this compound-Derived Probes
The affinity of a photoreactive probe for its target receptor is a critical parameter. It is essential to demonstrate that the modification with the this compound group does not significantly compromise the binding affinity compared to the parent ligand. This is typically assessed using competitive binding assays. The data is often presented in terms of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
| Probe/Ligand | Receptor | Assay Type | Affinity (Kd) | IC50 | Reference |
| Azido-CP-96,345 | Human Substance P (Neurokinin-1) Receptor | Competitive Binding ([³H]Substance P) | Not explicitly stated, but similar to parent compound | ~1 nM | [1] |
| CP-96,345 (parent compound) | Human Substance P (Neurokinin-1) Receptor | Competitive Binding ([³H]Substance P) | 0.4 nM | Not Applicable | [1] |
| p-Azidobenzylcarazolol | β-Adrenergic Receptor | Competitive Binding ([¹²⁵I]Cyanopindolol) | 15 pM | Not Applicable | |
| Carazolol (parent compound) | β-Adrenergic Receptor | Competitive Binding ([¹²⁵I]Cyanopindolol) | 10 pM | Not Applicable | |
| p-Azido-N⁶-phenyladenosine | A₁ Adenosine Receptor | Competitive Binding ([³H]CHA) | 1.2 nM | Not Applicable | |
| N⁶-phenyladenosine (parent compound) | A₁ Adenosine Receptor | Competitive Binding ([³H]CHA) | 0.8 nM | Not Applicable |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Probe Affinity
This protocol is designed to determine the IC50 of a non-radiolabeled this compound probe by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand with known affinity for the receptor
-
This compound-derived photoreactive probe
-
Binding buffer (specific to the receptor system)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound probe in binding buffer.
-
Prepare a solution of the radiolabeled ligand in binding buffer at a concentration close to its Kd.
-
Prepare a suspension of the receptor-containing membranes in binding buffer.
-
-
Assay Setup:
-
To each well of a 96-well filter plate, add:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled parent ligand (for non-specific binding).
-
50 µL of the serially diluted this compound probe.
-
50 µL of the radiolabeled ligand solution.
-
50 µL of the membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The entire procedure should be performed in the dark or under dim red light to prevent premature photolysis of the azide.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the probe by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the probe.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Protocol 2: Photoaffinity Labeling of a Target Receptor
This protocol describes the covalent labeling of a target receptor using a this compound-derived probe.
Materials:
-
Receptor source (e.g., intact cells expressing the receptor, cell membranes, or purified receptor)
-
Radiolabeled or tagged this compound probe
-
Binding buffer
-
Wash buffer
-
UV lamp (e.g., 254 nm or 350 nm)
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager screen
Procedure:
-
Incubation:
-
In a microcentrifuge tube, incubate the receptor source with the photoreactive probe in binding buffer. To determine the specificity of labeling, parallel control experiments should be included:
-
Control 1 (Competition): Pre-incubate the receptor with an excess of a non-photoreactive competitor ligand before adding the photoreactive probe.
-
Control 2 (No UV): Perform the entire procedure without UV irradiation.
-
-
Incubate in the dark at the appropriate temperature to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the samples on ice and irradiate with a UV lamp for a predetermined optimal time (e.g., 5-30 minutes). The distance from the lamp and the irradiation time should be optimized to maximize specific labeling while minimizing non-specific crosslinking and protein damage.
-
-
Sample Preparation for SDS-PAGE:
-
After irradiation, quench any remaining reactive species (e.g., by adding dithiothreitol).
-
Pellet the membranes or cells by centrifugation.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Visualize the radiolabeled protein bands by autoradiography or phosphorimaging. A specifically labeled band should appear at the expected molecular weight of the receptor and should be diminished or absent in the competition control. No band should be present in the no-UV control.
-
Protocol 3: Identification of the Labeled Protein/Peptide by Mass Spectrometry
This protocol outlines the general steps for identifying the protein that has been covalently labeled by the this compound probe.
Materials:
-
Coomassie-stained or silver-stained SDS-PAGE gel containing the labeled protein band
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Excision and In-Gel Digestion:
-
Excise the specifically labeled protein band from the SDS-PAGE gel.
-
Destain the gel slice.
-
Perform in-gel digestion of the protein with a protease such as trypsin.
-
-
Peptide Extraction:
-
Extract the resulting peptides from the gel slice.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted peptides using mass spectrometry.
-
-
Data Analysis:
-
Identify the protein by searching the peptide mass fingerprint or the tandem mass spectra against a protein database.
-
To identify the specific site of crosslinking, look for peptide fragments with a mass shift corresponding to the mass of the photoreactive probe.
-
Conclusion
This compound and its derivatives are powerful tools for the study of ligand-receptor interactions. Through photoaffinity labeling, researchers can covalently capture and subsequently identify and characterize binding partners. The protocols provided herein offer a framework for the successful application of this technique. Careful optimization of experimental conditions, including probe concentration, incubation times, and UV irradiation parameters, is crucial for obtaining specific and reproducible results. The combination of photoaffinity labeling with modern proteomic techniques provides a robust platform for advancing our understanding of receptor pharmacology and for the discovery of new therapeutic agents.
References
Applications of p-Azidoacetophenone in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidoacetophenone is a versatile chemical scaffold that has found significant applications in drug discovery and chemical biology. Its utility stems from the presence of two key functional groups: a photoreactive aryl azide and a synthetically tractable acetophenone moiety. The aryl azide group enables its use in photoaffinity labeling for target identification and binding site mapping, while the acetophenone group serves as a valuable building block for the synthesis of diverse compound libraries through reactions like click chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of drug discovery.
I. Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of small molecules. Probes based on this compound can be designed to bind to a specific protein target. Upon UV irradiation, the aryl azide group forms a highly reactive nitrene intermediate that covalently cross-links the probe to its binding partner, allowing for subsequent identification and characterization. Aryl azides are frequently used due to their small size, ease of synthesis, and chemical stability.[1]
Application Note:
This compound and its derivatives serve as effective photo-crosslinkers in PAL experiments. The acetophenone group can be chemically modified to incorporate a ligand or pharmacophore that directs the probe to a specific protein of interest. While aryl azides typically require UV irradiation between 260–365 nm for activation and generally exhibit cross-linking yields of less than 30%, their utility in capturing protein-ligand interactions is well-established.[2][3] Polyfluorination of the aryl ring can enhance the C-H and N-H insertion efficiency of the generated nitrene.[2]
Experimental Protocol: General Procedure for Photoaffinity Labeling
This protocol outlines a general workflow for a photoaffinity labeling experiment using a this compound-based probe.
1. Probe Incubation:
- Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add the this compound-based photoaffinity probe to the protein solution. The final concentration of the probe should be empirically determined but is typically in the low micromolar range.
- As a negative control for specific binding, prepare a parallel sample containing the target protein and probe, along with a significant excess (e.g., 100-fold) of a known, non-photoreactive ligand for the target protein.
- Incubate the samples in the dark for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding equilibrium to be reached.
2. UV Irradiation:
- Place the samples in a suitable container (e.g., a quartz cuvette or a 96-well plate on ice).
- Irradiate the samples with a UV lamp at a wavelength that activates the aryl azide (typically 254 nm or 365 nm). The duration and intensity of irradiation should be optimized to maximize cross-linking while minimizing protein damage.
3. Analysis of Cross-Linked Products:
- After irradiation, quench any remaining reactive species by adding a scavenger molecule (e.g., dithiothreitol).
- Separate the protein components of the reaction mixture using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualize the cross-linked protein-probe complex. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), the complex can be detected by streptavidin blotting or fluorescence imaging, respectively.
- The specifically labeled protein band should be significantly reduced or absent in the negative control sample due to competition from the non-photoreactive ligand.
4. Target Identification (for untagged probes):
- Excise the protein band of interest from the gel.
- Perform in-gel digestion of the protein (e.g., with trypsin).
- Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the protein.
Workflow for Photoaffinity Labeling
Caption: Workflow for a typical photoaffinity labeling experiment.
II. Building Block for Bioactive Compound Synthesis via Click Chemistry
The azide functionality of this compound makes it an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting an azide with a terminal alkyne. The resulting triazole-containing compounds are of great interest in drug discovery due to their favorable physicochemical properties and ability to mimic peptide bonds.
Application Note:
This compound serves as a readily available starting material for the synthesis of libraries of 1,4-disubstituted 1,2,3-triazoles. The acetophenone moiety can be further modified before or after the click reaction to introduce additional diversity. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool in medicinal chemistry.
Table 1: Synthesis of 2'-(1,2,3-triazoyl)-acetophenones via CuAAC [4]
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (10) | Thiourea (20) | Triethylamine | DMSO | 100 | 24 | 87 |
| 2 | Phenylacetylene | CuI (10) | Thiourea (20) | Triethylamine | DMSO | 60 | 24 | 94 |
| 3 | Phenylacetylene | CuBr (10) | Thiourea (20) | Triethylamine | DMSO | 60 | 24 | 65 |
| 4 | Phenylacetylene | Cu(OAc)2 (10) | Thiourea (20) | Triethylamine | DMSO | 60 | 24 | 95 |
| 5 | Phenylacetylene | CuI (5) | Thiourea (20) | Triethylamine | DMSO | 60 | 24 | 55 |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,2,3-triazole derivative from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Thiourea (or another suitable ligand like THPTA)
-
Triethylamine (or another suitable base)
-
Dimethyl sulfoxide (DMSO) (or another suitable solvent)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.0 eq), CuI (0.1 eq), and thiourea (0.2 eq).
-
Add DMSO as the solvent, followed by triethylamine (2.0 eq).
-
Stir the reaction mixture at 60°C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Signaling Pathway of CuAAC Reaction
Caption: Key components in the CuAAC reaction.
Conclusion
This compound is a valuable and versatile tool in the drug discovery process. Its application in photoaffinity labeling enables the identification and characterization of novel drug targets, while its utility as a building block in click chemistry facilitates the rapid synthesis of diverse compound libraries for lead discovery and optimization. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their drug discovery endeavors.
References
Application Notes and Protocols for p-Azidoacetophenone in Identifying Protein Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidoacetophenone is a photo-reactive compound widely utilized in chemical biology and drug discovery for the identification and characterization of protein-small molecule interactions. As a photoaffinity labeling (PAL) reagent, it serves as a powerful tool to covalently capture interacting proteins in their native environment, enabling the elucidation of drug targets, off-targets, and the broader protein binding profiles of small molecules. Upon activation with ultraviolet (UV) light, the azido group of this compound is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues of a binding protein. This irreversible crosslinking allows for the subsequent isolation, enrichment, and identification of these binding partners using proteomic techniques, primarily mass spectrometry.
This document provides detailed application notes and experimental protocols for the use of this compound-based probes in identifying protein binding partners.
General Workflow for Target Identification using a this compound Probe
The overall process for identifying protein binding partners of a small molecule using a this compound-based photoaffinity probe involves several key steps, from probe synthesis to data analysis.
Caption: General workflow for identifying protein targets using a this compound-based photoaffinity probe.
Experimental Protocols
The following are generalized protocols for the application of a this compound-based photoaffinity probe. It is crucial to optimize these protocols for the specific small molecule, cell type, and protein of interest.
Protocol 1: Synthesis of a this compound-Based Photoaffinity Probe
This protocol outlines the general steps for creating a photoaffinity probe by linking this compound to a small molecule of interest and incorporating a reporter tag for downstream applications.
Materials:
-
Small molecule of interest with a suitable functional group for linkage (e.g., amine, carboxyl, hydroxyl)
-
This compound derivative with a complementary reactive group (e.g., NHS ester, carboxylic acid)
-
Reporter tag with a reactive group (e.g., alkyne-PEG-amine, biotin-NHS)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Purification materials (e.g., HPLC, silica gel)
Procedure:
-
Linker Attachment: React the small molecule of interest with a bifunctional linker containing the this compound moiety. The choice of coupling chemistry will depend on the functional groups present on the small molecule and the linker.
-
Reporter Tag Incorporation: To the other end of the linker, attach a reporter tag such as an alkyne or biotin. This is often done in a separate reaction step.
-
Purification: Purify the final photoaffinity probe using high-performance liquid chromatography (HPLC) or other appropriate chromatographic techniques.
-
Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR.
Protocol 2: In-situ Photo-Crosslinking in Live Cells
This protocol describes the procedure for labeling protein targets of a photoaffinity probe within live cells.
Materials:
-
Photoaffinity probe (stock solution in DMSO)
-
Mammalian cells (e.g., HEK293T, HeLa) cultured in appropriate media
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Competitor compound (the original small molecule without the photoaffinity tag)
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Probe Incubation: Treat the cells with the photoaffinity probe at a predetermined optimal concentration (typically in the low micromolar to nanomolar range). Incubate for a specific duration to allow for cellular uptake and binding to target proteins.
-
Competition Control: In a parallel experiment, pre-incubate cells with an excess (e.g., 50-100 fold) of the competitor compound before adding the photoaffinity probe. This will serve as a negative control to identify non-specific binding.
-
UV Irradiation: Wash the cells with PBS to remove the unbound probe. Irradiate the cells with a UV lamp (e.g., 365 nm) for an optimized period (typically 10-30 minutes) on ice to induce covalent crosslinking.
-
Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.
Protocol 3: Enrichment of Labeled Proteins and Identification by Mass Spectrometry
This protocol details the enrichment of crosslinked proteins and their subsequent identification using quantitative proteomics.
Materials:
-
Cell lysate containing crosslinked proteins
-
Azide- or alkyne-functionalized beads (e.g., magnetic beads) for click chemistry-based enrichment, or streptavidin beads for biotin-based enrichment
-
Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate) if applicable
-
Wash buffers
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Enrichment:
-
For alkyne-tagged probes: Perform a click reaction by incubating the lysate with azide-functionalized beads in the presence of copper and a reducing agent.
-
For biotin-tagged probes: Incubate the lysate with streptavidin-coated beads.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a buffer and reduce the proteins with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the peptides and desalt the sample using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of identified proteins between the probe-treated sample and the competition control. Proteins that show a significant decrease in abundance in the competition sample are considered specific binding partners.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be structured for clear comparison. The following table is an example of how to present the identified protein binding partners.
| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Function |
| P01234 | TARG1 | Target Protein 1 | 15.2 | 0.001 | Kinase |
| Q56789 | BIND2 | Binding Partner 2 | 8.5 | 0.005 | Transcription Factor |
| A0A123 | OFF3 | Off-target Protein 3 | 3.1 | 0.04 | Transporter |
Signaling Pathway Visualization
Once specific binding partners are identified and validated, their roles in cellular signaling pathways can be investigated. If this compound-mediated target identification reveals that a small molecule interacts with a key protein in a known pathway, this relationship can be visualized.
Caption: A hypothetical signaling pathway illustrating the inhibitory effect of a small molecule on an identified target protein.
Disclaimer: The protocols provided are for general guidance only. Specific experimental conditions should be optimized for each application.
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Irradiation for p-Azidoacetophenone Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Azidoacetophenone for photocrosslinking applications.
Troubleshooting Guide
Researchers may encounter several issues during UV crosslinking experiments with this compound. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Low or No Crosslinking Efficiency
Possible Causes:
-
Insufficient UV irradiation (time, intensity, or both)
-
Incorrect UV wavelength
-
Suboptimal concentration of this compound
-
Inappropriate distance between the UV source and the sample
-
Presence of quenching agents
Troubleshooting Steps:
-
Verify UV Source and Wavelength: Ensure the UV lamp emits at a wavelength that can efficiently activate the aryl azide group. While various wavelengths are used, long-wavelength UV light (around 365 nm) is often effective for aryl azides.[1]
-
Optimize Irradiation Time and Intensity: Crosslinking is dependent on the total UV dose. If the intensity of your UV lamp is low, a longer exposure time will be necessary.[2] Conversely, very high-intensity light with short exposure times might not be effective.[3] It is crucial to empirically determine the optimal time by performing a time-course experiment.
-
Adjust this compound Concentration: The concentration of the crosslinker is critical. Too low a concentration will result in inefficient crosslinking, while too high a concentration can lead to aggregation or other side reactions. The optimal concentration often needs to be determined experimentally for each specific application.[4][5]
-
Standardize Sample Distance: The intensity of UV light decreases with distance from the source.[2] Ensure a consistent and optimal distance for all experiments. If you suspect low intensity, try moving the sample closer to the lamp.
-
Identify and Remove Quenching Agents: Certain molecules in the reaction buffer can quench the excited state of the aryl azide, preventing crosslinking. Common quenchers include dithiothreitol (DTT) and other reducing agents. Ensure your buffers are free from such compounds.
Issue 2: Non-Specific Crosslinking or Aggregation
Possible Causes:
-
Prolonged UV exposure
-
Excessively high concentration of this compound
-
Reactive environment leading to unwanted side reactions
Troubleshooting Steps:
-
Reduce Irradiation Time: Over-exposure to UV light can lead to sample damage and non-specific crosslinking. Perform a time-course experiment to find the shortest time required for efficient crosslinking of the target molecules.
-
Titrate this compound Concentration: A high concentration of the crosslinker can increase the likelihood of intermolecular crosslinking of the bait protein or non-specific reactions with abundant cellular components. Reduce the concentration to a level that still provides efficient target crosslinking.
-
Consider the Reaction Environment: The highly reactive nitrene intermediate can react with various molecules.[6] If possible, perform the crosslinking in a simplified system or with purified components to minimize non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
A1: While the exact absorbance maximum can be influenced by the molecular context, aryl azides are generally activated by UV light. Long-wavelength UV light (e.g., 365 nm) has been shown to be effective for aryl azide crosslinkers and may be a good starting point.[1]
Q2: How long should I irradiate my sample?
A2: The optimal irradiation time is highly dependent on the UV lamp's intensity, the distance to the sample, and the concentration of the crosslinker.[2] It is recommended to perform a time-course experiment, testing a range of exposure times (e.g., 1 to 30 minutes) to determine the ideal duration for your specific setup.[1][7]
Q3: What is a typical concentration range for this compound?
A3: The optimal concentration of this compound needs to be determined empirically for each biological system. A starting point could be in the low micromolar to millimolar range, but this can vary significantly. The goal is to use a concentration that is high enough for efficient crosslinking of the intended target but low enough to minimize non-specific interactions and aggregation.[4][5]
Q4: Can I perform UV crosslinking on ice?
A4: Yes, performing the UV irradiation step on ice is a common practice. This can help to minimize heat-induced damage to biological samples and maintain the integrity of protein complexes during the crosslinking process.
Q5: My crosslinking efficiency is still low after optimizing time and concentration. What else can I check?
A5: Several other factors can influence crosslinking efficiency:
-
Purity of this compound: Ensure the crosslinker has not degraded.
-
Buffer components: As mentioned, avoid nucleophilic or quenching agents like DTT in your buffer during irradiation.
-
Local environment: The accessibility of the aryl azide to a reactive partner is crucial. If the crosslinker is buried within a protein, its ability to react with a binding partner may be sterically hindered.
Experimental Protocols & Data
General Experimental Workflow for UV Crosslinking
A typical workflow for a UV crosslinking experiment involving this compound is outlined below.
This compound Activation and Crosslinking Mechanism
The process begins with the photoactivation of the azide group by UV light, which leads to the formation of a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with a nearby molecule.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in UV crosslinking experiments.
Summary of Experimental Conditions for Aryl Azide Crosslinking
The following table summarizes various conditions reported in the literature for UV crosslinking with aryl azide-based reagents. Note that optimal conditions are system-dependent and should be empirically determined.
| Parameter | Reported Range/Value | Source |
| UV Wavelength | 254 - 366 nm | [1] |
| Irradiation Time | 5 seconds - 30 minutes | [1][2][7] |
| UV Light Intensity | 5.5 - 18 mW/cm² | [2] |
| Distance from Source | 1 cm - 14 cm | [1][2] |
Factors Influencing Crosslinking Efficiency
This table highlights key factors and their impact on the efficiency of this compound crosslinking.
| Factor | Effect on Crosslinking Efficiency | Considerations |
| UV Wavelength | Wavelength must overlap with the absorbance of the aryl azide for efficient activation. | Long-wavelength UV (e.g., 365 nm) is often preferred to minimize damage to biological samples.[1] |
| UV Dose (Intensity x Time) | Higher doses generally lead to more crosslinking, but excessive doses can cause sample damage. | The Bunsen-Roscoe reciprocity law may not hold at very high intensities and short times.[3] |
| Crosslinker Concentration | Increasing concentration can improve efficiency but may also increase non-specific crosslinking and aggregation.[5] | An optimal concentration must be determined for each specific system. |
| Presence of Quenchers | Quenching agents (e.g., DTT) will significantly reduce or eliminate crosslinking. | Ensure buffers are free of compounds that can react with the excited state of the aryl azide. |
| Oxygen | Dissolved oxygen can quench the reactive nitrene intermediate, potentially slowing the crosslinking reaction.[8] | Degassing the solution may improve efficiency in some cases. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gelmaco.com [gelmaco.com]
- 3. The efficacy of corneal cross-linking shows a sudden decrease with very high intensity UV light and short treatment time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting low yield in p-Azidoacetophenone click reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in p-Azidoacetophenone click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: In a standard CuAAC reaction, each component has a critical role:
-
This compound: The azide-containing substrate.
-
Alkyne: The reaction partner for the azide.
-
Copper(I) Catalyst: Typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent, or from a Copper(I) source like copper(I) iodide (CuI). It is the catalyst that facilitates the cycloaddition.
-
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) catalytic species and to protect the Cu(I) from oxidation.[1]
-
Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[2]
-
Solvent: A variety of solvents can be used, often mixtures of water with organic solvents like DMSO, DMF, or t-BuOH to ensure all reactants are soluble.
Q2: I am not seeing any product formation. What are the most common initial checks?
A2: If no product is observed, consider these initial checks:
-
Reagent Integrity: Verify the purity and integrity of your this compound and alkyne. Azides can be sensitive to light and heat. Ensure your reducing agent (e.g., sodium ascorbate) is fresh, as it can degrade over time.
-
Catalyst Activity: The presence of active Cu(I) is crucial. If using a Cu(II) source, ensure the reducing agent is in excess. If using a Cu(I) source, ensure it has not been oxidized.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[2] While not always strictly necessary for robust reactions, deoxygenating your reaction mixture by bubbling with nitrogen or argon can be beneficial, especially for slow reactions or when using low catalyst concentrations.
Q3: Can the acetophenone group on this compound cause steric hindrance?
A3: While steric hindrance can be a factor in click reactions, the acetophenone group in the para position is generally not considered to be a significant steric impediment. In fact, some studies on substituted aryl azides suggest that ortho-substituents can, counterintuitively, enhance the reactivity of the azide group.[3] Therefore, it is less likely to be the primary cause of low yield, and other factors should be investigated first.
Troubleshooting Low Yields
Problem: My reaction yield is consistently low.
Below is a troubleshooting guide to help you identify and resolve potential causes of low yield in your this compound click reactions.
Catalyst and Reagent Issues
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuI, but be mindful of its potential for disproportionation.[4] |
| Insufficient Ligand | Ensure the correct molar ratio of ligand to copper is used. For THPTA, a 2:1 or even 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst.[1][2] |
| Degraded Reactants | Check the purity of this compound and your alkyne. Purify if necessary. Store azides protected from light. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant (often the alkyne) can drive the reaction to completion. |
Reaction Condition Optimization
| Parameter | Recommendation for Optimization |
| Solvent | This compound has limited solubility in purely aqueous solutions. Use co-solvents such as DMSO, DMF, or t-BuOH/water mixtures to ensure all reactants are fully dissolved.[5][6] A good starting point is a 1:1 to 4:1 mixture of organic solvent to water. |
| Temperature | Most click reactions proceed efficiently at room temperature.[7] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes improve the yield, but be cautious as this can also promote side reactions. |
| Reaction Time | While many click reactions are complete within 1-2 hours, some systems may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| pH | The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions. |
Work-up and Purification Problems
| Issue | Suggested Action |
| Product Loss During Extraction | The triazole product may have some water solubility. If performing a liquid-liquid extraction, saturate the aqueous layer with NaCl to reduce the solubility of the product in the aqueous phase. |
| Difficulty in Purification | If the product is difficult to separate from starting materials by chromatography, consider using a different stoichiometric ratio of reactants to have only one major starting material to remove. Alternatively, purification by crystallization might be an option. |
| Copper Removal | Residual copper can interfere with downstream applications. Wash the organic layer with an aqueous solution of EDTA or ammonia to chelate and remove copper ions.[5] |
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Alkyne
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Procedure:
-
Prepare Stock Solutions:
-
This compound in DMSO (e.g., 100 mM)
-
Alkyne in DMSO (e.g., 100 mM)
-
CuSO₄ in deionized water (e.g., 50 mM)
-
Sodium Ascorbate in deionized water (prepare fresh, e.g., 1 M)
-
THPTA in deionized water (e.g., 100 mM)
-
-
Reaction Setup:
-
In a microcentrifuge tube, add this compound solution (e.g., 1 equivalent).
-
Add the alkyne solution (e.g., 1.1 equivalents).
-
Add the THPTA solution (e.g., 0.2 equivalents).
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture.
-
Vortex briefly to mix.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Workflows
Experimental Workflow
Caption: General experimental workflow for a this compound click reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in click reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. Click Chemistry [organic-chemistry.org]
Technical Support Center: p-Azidoacetophenone Applications
Welcome to the technical support center for p-Azidoacetophenone. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a photoactivatable crosslinking agent. Its primary applications are in photo-affinity labeling (PAL) to identify protein-small molecule interactions and in bioorthogonal chemistry, specifically copper-catalyzed or copper-free click chemistry, for the site-specific labeling of biomolecules.[1][2] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, capturing transient interactions.[3][4]
Q2: How should this compound be stored?
A2: this compound should be stored as a solid in a tightly sealed, amber vial at -20°C under an inert atmosphere.[5] Stock solutions should be prepared fresh for each experiment. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month.[6] Before use, allow the product to equilibrate to room temperature for at least 60 minutes.[6]
Q3: What is the mechanism of photo-affinity labeling with this compound?
A3: The process involves three main steps:
-
Binding: The molecule containing the this compound moiety is incubated with the target protein or biological system to allow for non-covalent binding.
-
Activation: Upon irradiation with UV light, the azide group is converted into a highly reactive singlet nitrene.
-
Crosslinking: This reactive species rapidly forms a covalent bond with proximal amino acid residues of the target protein.[3]
It is important to note that in aqueous solutions, the reactive singlet nitrene can relax to a less reactive triplet nitrene, which may not lead to efficient cross-linking.[7]
Troubleshooting Guides
Issue 1: High Non-Specific Labeling
Non-specific labeling is a common challenge in photo-affinity labeling experiments, where the probe binds to abundant or "sticky" proteins rather than the specific target.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Probe Concentration is too High | Decrease the concentration of the this compound probe. | High concentrations can lead to increased random collisions and non-specific interactions. |
| Inadequate Blocking | Add a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 1% to your buffer. | BSA can occupy non-specific binding sites on surfaces and proteins, reducing background.[6] |
| Suboptimal Buffer Conditions | Adjust the pH of the buffer to be closer to the isoelectric point of the target protein. Increase the salt concentration (e.g., NaCl) in the buffer. | Modifying buffer conditions can minimize non-specific electrostatic interactions.[6] |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the buffer. | Surfactants can disrupt non-specific hydrophobic interactions between the probe and other proteins.[6] |
| Insufficient Washing | Increase the number and stringency of wash steps after probe incubation and before UV irradiation. | Thorough washing removes unbound and weakly bound probe, reducing the chance of non-specific crosslinking. |
| UV Irradiation Time is too Long | Optimize the UV irradiation time by performing a time-course experiment. | Prolonged UV exposure can sometimes lead to an increase in non-specific labeling. |
Control Experiments to Identify Non-Specific Labeling:
To differentiate between specific and non-specific binding, the following control experiments are crucial:
| Control Experiment | Description | Expected Outcome for Specific Binding |
| No UV Irradiation | Perform the complete experimental protocol without the UV activation step. | No labeled protein should be detected. |
| No Probe | Treat the sample with the vehicle (e.g., DMSO) instead of the this compound probe. | No labeled protein should be detected. |
| Competition Experiment | Pre-incubate the sample with an excess of the unlabeled parent compound (without the azido group) before adding the this compound probe. | A significant reduction in the labeled target protein should be observed.[1][8] |
Issue 2: Low or No Labeling of the Target Protein
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Suboptimal UV Wavelength or Intensity | Ensure the UV lamp emits at a wavelength that efficiently activates the aryl azide (typically around 254-365 nm). Check the lamp's intensity and age. | Inefficient photoactivation will lead to poor crosslinking efficiency. |
| Quenching of the Reactive Intermediate | Degas buffers to remove dissolved oxygen. | Oxygen can quench the reactive nitrene intermediate, reducing labeling efficiency.[4] |
| Probe Design Issues | If using a modified molecule, ensure the linker is of appropriate length and the this compound group is positioned correctly to interact with the target. | The photoreactive group must be in close proximity to the target protein upon binding.[1] |
| Low Affinity of the Probe | Confirm the binding of your probe to the target protein using an independent method (e.g., thermal shift assay, surface plasmon resonance). | If the probe does not bind to the target with sufficient affinity, labeling will be inefficient. |
Experimental Protocols
General Protocol for Photo-Affinity Labeling in Cell Lysate
-
Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the total protein concentration.
-
Probe Incubation: Add the this compound-containing probe to the cell lysate at the desired final concentration. Incubate for a specific time (e.g., 1 hour) at 4°C to allow for binding to the target protein.
-
UV Crosslinking: Transfer the samples to a suitable plate (e.g., 6-well plate) and place them on ice. Irradiate with UV light (e.g., 365 nm) for a predetermined time (e.g., 10-30 minutes).[2]
-
Downstream Analysis: The labeled proteins are now ready for subsequent analysis, such as enrichment via click chemistry followed by mass spectrometry or direct detection by western blot if an appropriate tag is present.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is for labeling a this compound-modified protein with an alkyne-containing reporter tag (e.g., a fluorophore or biotin).
-
Prepare Reagents:
-
Azide-labeled protein lysate.
-
Alkyne-reporter tag (e.g., 2.5 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate (e.g., 300 mM in water, freshly prepared).
-
Ligand: THPTA (e.g., 100 mM in water).
-
-
Reaction Mix: In a microfuge tube, combine the following in order:
-
50 µL of azide-labeled protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM alkyne-reporter tag.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Analysis: The protein is now labeled with the reporter tag and ready for downstream processing and analysis.[7]
Visualizations
Caption: Photo-affinity labeling experimental workflow.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. confluore.com [confluore.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of p-Azidoacetophenone in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of p-Azidoacetophenone in aqueous buffers for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: What is the recommended method for preparing an aqueous solution of this compound?
A2: The recommended method involves creating a high-concentration stock solution in an organic solvent, followed by dilution in the desired aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose due to its miscibility with water and its ability to dissolve a wide range of polar and nonpolar compounds.[1]
Q3: How do I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh out a precise amount of solid this compound and dissolve it in a known volume of pure, anhydrous DMSO.[2][3] For example, to create a 100 mM stock solution, dissolve 16.12 mg of this compound (Molecular Weight: 161.16 g/mol ) in 1 mL of DMSO. Ensure the solid is completely dissolved by gentle vortexing or brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A4: The final concentration of DMSO should be kept as low as possible to avoid adverse effects on your experiment, particularly in cell-based assays. For most cell lines, the final DMSO concentration should be at or below 0.5% to 1% to maintain cell viability.[4][5] However, the sensitivity to DMSO can be cell line specific, so it is advisable to run a vehicle control with the same final DMSO concentration to assess its impact.
Q5: Can I use other co-solvents besides DMSO?
A5: Yes, other co-solvents can be used, such as ethanol or N,N-dimethylformamide (DMF). However, their compatibility with your specific experimental setup and their potential toxicity should be considered. DMSO is generally preferred for its broad solvent properties and established use in biological assays.
Experimental Protocol: Preparing an Aqueous Working Solution
This protocol describes the preparation of an aqueous working solution of this compound using a DMSO stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to room temperature or 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a high concentration (e.g., 100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes for single-use and store at -20°C or -80°C.
-
-
Dilute the Stock Solution into the Aqueous Buffer:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C) to increase the solubility of the compound.
-
Perform a serial or direct dilution of the DMSO stock solution into the pre-warmed buffer.
-
Crucially, add the DMSO stock solution to the buffer dropwise while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level for your experiment (typically ≤ 1%).
-
Workflow for Preparing Aqueous Solution
Caption: Workflow for preparing an aqueous working solution of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | 1. The concentration of this compound exceeds its solubility limit in the final aqueous/DMSO mixture. 2. The DMSO stock solution was added too quickly or without adequate mixing. 3. The aqueous buffer was too cold. | 1. Reduce the final concentration of this compound. 2. Add the DMSO stock solution slowly and dropwise to the aqueous buffer while vigorously vortexing or stirring.[4] 3. Pre-warm the aqueous buffer to room temperature or 37°C. 4. Consider a stepwise dilution approach. |
| Cloudy or hazy solution | Micro-precipitates have formed that are not visible as large crystals. | 1. Briefly sonicate the solution in a water bath. 2. Filter the solution through a 0.22 µm syringe filter if compatible with the intended application. 3. Re-prepare the solution following the recommended protocol with vigorous mixing. |
| Inconsistent experimental results | 1. The compound has precipitated out of solution, leading to a lower effective concentration. 2. The final DMSO concentration is affecting the biological system. | 1. Visually inspect the solution for any precipitate before each use. If precipitation is observed, the solution should be remade. 2. Run a vehicle control with the same final concentration of DMSO to determine its effect on the experiment.[6] |
Troubleshooting Logic for Precipitation
Caption: Troubleshooting logic for addressing precipitation issues.
Summary of Solubility and Co-solvents
| Solvent | Solubility | Notes |
| Water/Aqueous Buffers | Poor/Sparingly Soluble | Co-solvent is generally required for practical concentrations. |
| DMSO | Soluble | Recommended co-solvent for preparing high-concentration stock solutions.[1] |
| Chloroform | Slightly Soluble | Not suitable for most biological applications. |
| Ethyl Acetate | Slightly Soluble | Not suitable for most biological applications. |
| Methanol | Slightly Soluble | Can be used as a co-solvent, but DMSO is often preferred. |
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Volume-Regulated Anion Channel Complex Modulates Mechano-Electrical Signal Responses in Human Airway Smooth Muscle Shortening - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions of p-Azidoacetophenone in cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize side reactions of p-Azidoacetophenone in cell lysates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling of Target Protein | Reduction of the Azide Group: Thiols like glutathione (GSH) or reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) in the cell lysate can reduce the azide group to an unreactive amine. | 1. Pre-treat lysate with a thiol-reactive compound: Use N-ethylmaleimide (NEM) to block free thiols before adding the this compound probe. 2. Optimize pH: The reduction of aryl azides by thiols is pH-dependent. Perform the labeling reaction at a pH below 7.5 to minimize the rate of reduction.[1] 3. Use of alternative reducing agents: If a reducing agent is necessary for your experiment, consider using a phosphine-based reducing agent in a controlled manner, being mindful of the potential for Staudinger ligation. |
| Inefficient Photo-crosslinking: In aqueous environments, the photo-activated singlet nitrene can rapidly relax to a less reactive triplet state, reducing crosslinking efficiency. | 1. Optimize UV irradiation: Ensure the correct wavelength (typically 254 nm or 365 nm) and energy are used. Titrate the UV exposure time to maximize crosslinking while minimizing protein damage. 2. Consider a hydrophobic environment: If possible, perform the photo-crosslinking step in a buffer with lower water content or in the presence of additives that create a more hydrophobic microenvironment around the target protein. | |
| Staudinger Ligation Side Reaction: If phosphine-based reagents (e.g., TCEP) are present, they can react with the azide to form an aza-ylide, which can then be trapped by nearby electrophiles, leading to unintended covalent modifications. | 1. Avoid phosphine-based reducing agents during labeling: If a reducing agent is required, add it after the this compound labeling and crosslinking steps are complete. 2. Use alternative reducing agents: If a reducing agent is essential during labeling, consider non-phosphine-based options, but be aware of their potential side reactions. | |
| High Background or Non-Specific Labeling | Reaction with Abundant Thiol-Containing Proteins: Free thiols on abundant proteins like glutathione S-transferases can react with the photo-activated probe. | 1. Pre-clear the lysate: Use glutathione-agarose beads to deplete the lysate of glutathione-binding proteins before adding the probe. 2. Include control experiments: Always run parallel experiments with a non-azide containing control compound to identify non-specific interactions. |
| Hydrophobic Interactions: The acetophenone moiety can lead to non-specific binding to hydrophobic pockets of proteins. | 1. Optimize washing steps: Increase the stringency of wash buffers by adding low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20). 2. Use a competitor: Include a non-reactive acetophenone derivative in your lysis buffer to block non-specific hydrophobic binding sites. | |
| Formation of Unwanted Amine Product | Reduction of the Azide Group: As mentioned above, cellular thiols and reducing agents can lead to the formation of p-aminoacetophenone. | 1. Implement the solutions for "Low or No Labeling" due to azide reduction. 2. Analyze for the amine product: Use techniques like mass spectrometry to detect the formation of p-aminoacetophenone to confirm if azide reduction is the issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound side reactions in cell lysates?
A1: The primary side reaction is the reduction of the azide group to an amine by endogenous thiols such as glutathione (GSH) and experimentally added reducing agents like DTT or TCEP.[1] This reaction renders the probe inactive for subsequent click chemistry or photo-crosslinking. Another significant side reaction, particularly if phosphines are present, is the Staudinger ligation.
Q2: How can I prevent the reduction of the azide group?
A2: To prevent azide reduction, you can pre-treat your cell lysate with a thiol-scavenging agent like N-ethylmaleimide (NEM). Additionally, maintaining a pH below 7.5 during the labeling incubation can help minimize the rate of this side reaction.
Q3: What is the Staudinger ligation and how can I avoid it?
A3: The Staudinger ligation is a reaction between an azide and a phosphine (like TCEP) that results in the formation of a stable amide bond. To avoid this, refrain from using phosphine-based reducing agents in your buffers before and during the incubation with this compound. If a reducing agent is necessary, consider adding it after the labeling and crosslinking steps.
Q4: My photo-crosslinking efficiency is low. What can I do?
A4: Low photo-crosslinking efficiency in aqueous buffers is a known issue with this compound due to the rapid relaxation of the photo-activated nitrene. To improve efficiency, optimize the UV irradiation time and intensity. You can also try to create a more hydrophobic environment for the reaction, if your experimental setup allows.
Q5: Are there any alternatives to this compound that are less prone to side reactions?
A5: Yes, several alternative photo-crosslinkers and bioorthogonal probes exist. For photo-crosslinking, diazirine-based probes are often more efficient and less prone to side reactions in aqueous environments. For click chemistry, probes with different linkers or steric hindrance around the azide group may exhibit different reactivity profiles. The choice of alternative will depend on your specific application.
Experimental Protocols
Protocol 1: Minimizing Thiol-Mediated Reduction of this compound
This protocol describes the pre-treatment of cell lysates with N-ethylmaleimide (NEM) to block free thiols before labeling with this compound.
-
Cell Lysis:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) without DTT or other reducing agents.
-
Keep the lysate on ice throughout the procedure.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
NEM Treatment:
-
Prepare a fresh stock solution of NEM in a suitable solvent (e.g., DMSO or water).
-
Add NEM to the cell lysate to a final concentration of 10 mM.
-
Incubate on ice for 30 minutes with gentle rocking.
-
-
Quenching Excess NEM (Optional):
-
If necessary, quench any remaining NEM by adding a small amount of DTT (e.g., to a final concentration of 1 mM) and incubating for 15 minutes on ice. Note: This step should only be performed if excess NEM interferes with downstream applications.
-
-
Probe Labeling:
-
Add this compound to the pre-treated lysate to the desired final concentration.
-
Incubate for the desired time and temperature, protected from light.
-
-
Downstream Processing:
-
Proceed with your experimental workflow (e.g., photo-crosslinking, click chemistry).
-
Protocol 2: Workflow for Photo-crosslinking and Analysis
This protocol outlines a general workflow for using this compound as a photo-crosslinker, followed by enrichment and mass spectrometry analysis.
Caption: Experimental workflow for this compound photo-crosslinking.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Labeling Efficiency
This diagram illustrates the logical steps to troubleshoot low labeling efficiency when using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
optimizing reaction conditions for p-Azidoacetophenone conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conjugation reactions involving p-Azidoacetophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during conjugation experiments with this compound.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Causes and Solutions:
-
Inactivated Copper Catalyst: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Solution: Ensure all buffers and solutions are deoxygenated by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, in excess (typically 3-10 fold molar excess over Cu(II)) to maintain a sufficient concentration of Cu(I).[1]
-
-
Ligand Issues: The choice and concentration of the copper-chelating ligand are crucial for stabilizing the Cu(I) ion and accelerating the reaction.
-
Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous solutions due to its higher water solubility.[2] Ensure the ligand-to-copper ratio is optimized; a 5:1 ratio is often effective.[3]
-
-
Inaccessible Alkyne or Azide Groups: In large biomolecules, the reactive groups might be buried within the hydrophobic core, making them inaccessible to the reagents.
-
Impure Reagents: Contaminants in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity reagents and solvents. Ensure the this compound and the alkyne-containing molecule are of high purity.
-
Issue 2: Poor Reproducibility in CuAAC Reactions
Possible Causes and Solutions:
-
Oxygen Contamination: Variable amounts of dissolved oxygen in different experimental setups can lead to inconsistent Cu(I) concentrations.
-
Solution: Standardize the deoxygenation procedure for all reactions.
-
-
Purity of Starting Materials: Batch-to-batch variations in the purity of this compound or the alkyne partner can affect reaction efficiency.
-
Solution: Characterize the purity of each new batch of reagents before use.
-
-
Order of Reagent Addition: The order in which reagents are added can impact the reaction.
-
Solution: A recommended order of addition is the biomolecule with the alkyne, followed by the azide-containing molecule, a pre-mixed solution of the copper salt and ligand, any additives like aminoguanidine, and finally the reducing agent.[4]
-
Issue 3: Side Reactions or Unwanted Modifications of Biomolecules
Possible Causes and Solutions:
-
Oxidative Damage: The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which can damage biomolecules, particularly proteins.
-
Solution: The use of a Cu(I)-stabilizing ligand like THPTA can protect cells and biomolecules from oxidative damage.[2] Adding a radical scavenger like aminoguanidine can also mitigate this issue.
-
-
Non-specific Binding: The reagents may non-specifically interact with the biomolecule of interest.
-
Solution: Ensure that the reaction conditions (pH, temperature) are optimized for the specific biomolecules being conjugated.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main methods for conjugating this compound?
A1: The three primary methods for conjugating this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction that joins the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. This method is ideal for applications where copper cytotoxicity is a concern, such as in living systems.[5][6]
-
Staudinger Ligation: This reaction occurs between the azide and a phosphine-based reagent. In the "traceless" version, an amide bond is formed with no residual atoms from the phosphine reagent.[7]
Q2: How do I choose the best conjugation method for my application?
A2: The choice of method depends on several factors:
-
Biocompatibility: For live-cell labeling or in vivo applications, SPAAC or Staudinger ligation are preferred to avoid copper-induced toxicity.[1][8]
-
Reaction Kinetics: CuAAC is generally faster than SPAAC. The kinetics of SPAAC can be tuned by the choice of the cyclooctyne.
-
Reagent Availability: Terminal alkynes for CuAAC are often more readily available and less expensive than the strained cyclooctynes required for SPAAC.
-
Desired Linkage: CuAAC and SPAAC form a triazole ring, while the traceless Staudinger ligation forms a native amide bond.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q3: What is the optimal pH for CuAAC reactions?
A3: A pH range of 7-9 is commonly employed for CuAAC reactions involving biomolecules. While the reaction can proceed at a neutral pH, a slightly basic pH can increase the rate of the reaction with primary amines if using an NHS ester to introduce the alkyne or azide. However, at higher pH, hydrolysis of the NHS ester can become a competing reaction.[1]
Q4: Can I perform CuAAC at room temperature?
A4: Yes, CuAAC reactions are typically performed at room temperature. For sensitive biomolecules, the reaction can be carried out at 4°C overnight.[1] In some cases, gentle heating to 30-40°C can increase the reaction rate, but this should be done with caution to avoid denaturation of biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q5: How can I increase the rate of my SPAAC reaction?
A5: The rate of a SPAAC reaction is influenced by the choice of cyclooctyne and the concentrations of the reactants. BCN has been reported to be more reactive than DBCO in some cases.[6] Increasing the concentration of both the azide and the cyclooctyne will also increase the reaction rate. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 25°C or 37°C) to improve the kinetics.[5]
Q6: Are there any specific buffer considerations for SPAAC?
A6: It is important to avoid buffers containing azides, such as sodium azide, as this will compete with the this compound in the reaction. Phosphate-buffered saline (PBS) is a commonly used buffer for SPAAC reactions.[6]
Staudinger Ligation
Q7: What are the common side products in a Staudinger ligation?
A7: In a Staudinger ligation, potential side products include an amine resulting from a Staudinger reduction if the intermediate iminophosphorane is hydrolyzed before ligation, and a phosphonamide byproduct from an aza-Wittig reaction.[9]
Q8: What is the "traceless" Staudinger ligation?
A8: The traceless Staudinger ligation is a modification of the Staudinger reaction where an amide bond is formed between the azide-containing molecule and a phosphinothioester. The phosphine oxide byproduct is released, leaving no residual atoms in the final conjugate, which is advantageous for creating native-like linkages.[7]
Quantitative Data Summary
Table 1: General Reaction Conditions for this compound Conjugation
| Parameter | CuAAC | SPAAC | Staudinger Ligation (Traceless) |
| pH Range | 7.0 - 9.0[1] | 7.0 - 8.0 | Neutral |
| Temperature | 4°C - 37°C[1] | 4°C - 37°C[5] | Room Temperature |
| Reaction Time | 1 - 4 hours | 4 - 48 hours[5] | 8 - 12 hours |
| Catalyst/Reagent | Cu(I) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) and a ligand (e.g., THPTA)[3] | Strained cyclooctyne (e.g., DBCO, BCN)[6] | Phosphinothioester[7] |
| Typical Reactant Concentration | 10 µM - 1 mM | 25 µM - 5 mM | 1 - 10 mM |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
DMSO (if needed to dissolve this compound)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in deoxygenated PBS to the desired final concentration (e.g., 50 µM).
-
Add this compound to the reaction mixture. If this compound is not soluble in the aqueous buffer, a stock solution in DMSO can be prepared and added to the reaction mixture (ensure the final DMSO concentration is compatible with the biomolecule). A 2-10 fold molar excess of this compound over the alkyne-modified biomolecule is a good starting point.
-
Prepare a premixed solution of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the stock solutions.
-
Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a biomolecule functionalized with a DBCO (Dibenzocyclooctyne) group.
Materials:
-
DBCO-functionalized biomolecule
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed)
Procedure:
-
Dissolve the DBCO-functionalized biomolecule in PBS to the desired concentration.
-
Add this compound to the reaction mixture. A 2-4 molar excess of this compound is recommended.[5]
-
Incubate the reaction mixture for 4-48 hours at a temperature ranging from 4°C to 25°C with gentle agitation.[5] The optimal time and temperature will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate to remove unreacted this compound.
Protocol 3: Traceless Staudinger Ligation
This protocol provides a general procedure for the traceless Staudinger ligation between a phosphinothioester-modified molecule and this compound.
Materials:
-
Phosphinothioester-functionalized molecule
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent
Procedure:
-
Dissolve the phosphinothioester-functionalized molecule and this compound in the chosen solvent. Equimolar amounts or a slight excess of one reagent can be used.
-
Allow the reaction to proceed at room temperature for 8-12 hours.
-
The reaction progress can be monitored by observing the disappearance of the azide signal in IR spectroscopy or by LC-MS.
-
Upon completion, the desired amide-linked conjugate can be purified from the phosphine oxide byproduct and any unreacted starting materials using standard chromatographic techniques.
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. raineslab.com [raineslab.com]
Technical Support Center: p-Azidoacetophenone for In-Cell Crosslinking
Welcome to the technical support center for the use of p-Azidoacetophenone in in-cell crosslinking experiments. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work for in-cell crosslinking?
A1: this compound is a photo-reactive crosslinking agent. The core principle involves the photo-activation of the azide group by UV light, which generates a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "crosslinking" them. In a cellular context, if this compound is localized to a specific protein or cellular compartment, it can be used to identify interacting partners upon UV irradiation.
Q2: I am observing very low or no crosslinking efficiency with this compound in my cell-based assay. What could be the reason?
A2: A primary challenge with this compound is its limited crosslinking efficiency in aqueous environments, such as the cellular cytoplasm. Upon photolysis in aqueous solutions, the initially formed singlet nitrene, which is the reactive species for crosslinking, rapidly relaxes to a lower-energy triplet nitrene.[1][2] This triplet nitrene is significantly less reactive and generally does not form stable cross-links with amino acids or nucleic acids.[1][2]
Q3: Can this compound be effective in certain cellular environments?
A3: While its efficiency is low in aqueous environments, this compound may exhibit some crosslinking activity within hydrophobic pockets of proteins or cellular membranes. In such non-polar environments, the reactive singlet nitrene has a longer lifetime and may be able to react with nearby molecules before relaxing to the triplet state.[1][2]
Q4: Are there more effective alternatives to this compound?
A4: Yes, several alternatives with improved crosslinking efficiency in aqueous environments are available. One notable example is the tetrafluorinated analog of this compound. The fluorine atoms help to stabilize the singlet nitrene, increasing its lifetime and allowing for more efficient crosslinking.[1][2] Other popular photo-crosslinkers include p-benzoyl-L-phenylalanine (pBpa) and diazirine-based compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no crosslinking observed | Inefficient activation of the azide group. | - Ensure the UV light source emits at the optimal wavelength for this compound activation (typically around 254 nm).- Optimize the duration and intensity of UV irradiation. Excessive irradiation can lead to sample damage. |
| Rapid relaxation of the singlet nitrene to the non-reactive triplet nitrene in an aqueous environment.[1][2] | - If possible, conduct the crosslinking reaction in a more hydrophobic environment.- Consider using a more efficient crosslinker, such as tetrafluoro-p-azidoacetophenone.[1][2] | |
| The this compound probe is not localized to the target of interest. | - Confirm the proper delivery and localization of the probe using microscopy or other analytical techniques.- Modify the probe with a targeting moiety to enhance its localization. | |
| High background or non-specific crosslinking | The concentration of this compound is too high. | - Titrate the concentration of the crosslinker to find the optimal balance between crosslinking efficiency and background signal. |
| The UV irradiation is too long or intense. | - Reduce the UV exposure time and/or intensity. | |
| Cell death or signs of cytotoxicity | The this compound or its photolysis byproducts are toxic to the cells. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the crosslinker.- Minimize the UV irradiation time to reduce cell damage. |
| The solvent used to dissolve this compound is toxic. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line. |
Experimental Protocols
General Protocol for In-Cell Crosslinking with this compound
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired growth phase.
-
Probe Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a titration to determine the optimal concentration.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for probe uptake and localization.
-
-
UV Irradiation:
-
Wash the cells with PBS to remove any unbound probe.
-
Place the cells on ice or a cooling block to minimize cellular processes during irradiation.
-
Expose the cells to UV light at the appropriate wavelength (e.g., 254 nm) for a predetermined time. This step needs to be optimized for each experimental setup.
-
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells using a suitable lysis buffer.
-
The crosslinked protein complexes can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[3]
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the existing medium and add the treatment solutions to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the crosslinker).
-
Incubation: Incubate the plate for 24 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A generalized experimental workflow for in-cell crosslinking using this compound.
Caption: A troubleshooting flowchart for low crosslinking efficiency with this compound.
References
how to reduce background signal in p-Azidoacetophenone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Azidoacetophenone. The following information is designed to help you reduce background signals and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a photo-reactive compound commonly used in photoaffinity labeling (PAL) and click chemistry. Its primary applications include identifying protein-protein interactions, mapping small molecule binding sites on proteins, and facilitating the covalent linking of molecules upon UV irradiation. The azide group allows for "clicking" onto alkyne-modified molecules, while the acetophenone moiety can be photo-activated to form a reactive nitrene that covalently binds to nearby molecules.
Q2: I am observing high background signal in my photo-crosslinking experiment. What are the potential causes?
A2: High background signal in photo-crosslinking experiments with this compound can stem from several factors:
-
Non-specific binding: The probe may bind to abundant or "sticky" proteins that are not the target of interest.
-
Excess probe: Unreacted this compound can create background noise.
-
Suboptimal UV exposure: Both insufficient and excessive UV irradiation can lead to increased background.
-
Inefficient washing: Inadequate removal of unbound probe and other reagents can contribute to background.
-
Probe instability: The probe may degrade or react non-specifically in the absence of UV light.
Q3: How can I be sure that the interactions I am observing are specific to my target?
A3: Competition experiments are crucial for distinguishing specific from non-specific binding. By incubating your sample with an excess of a non-photo-reactive version of your molecule of interest (a competitor) before adding the this compound probe, you can saturate the specific binding sites. A significant reduction in the signal from the photo-probe in the presence of the competitor indicates specific binding.
Q4: What are the key considerations for designing a this compound-based photoaffinity probe?
A4: When designing a photoaffinity probe, consider the following:
-
Linker length: The spacer between the this compound group and the targeting molecule is critical. A linker that is too short may lead to intramolecular crosslinking, while a linker that is too long might position the reactive group too far from the binding site.
-
Probe stability: The probe should be stable in the dark and under your experimental conditions to avoid premature reactions.
-
Biological activity: The addition of the this compound and any linker should not significantly impair the binding affinity of the probe for its target.
Troubleshooting Guides
High Background Signal in Photoaffinity Labeling
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Probe concentration is too high. | Titrate the this compound probe to determine the lowest effective concentration. |
| Perform competition experiments with an unlabeled competitor to confirm specificity.[1] | ||
| Inadequate blocking of non-specific sites. | Use blocking agents such as bovine serum albumin (BSA) or non-fat dry milk in your buffers. | |
| Excess unreacted probe | Insufficient washing steps. | Increase the number and duration of wash steps after probe incubation and before UV irradiation. |
| Optimize the composition of your wash buffer; consider adding a low concentration of a non-ionic detergent (e.g., Tween-20). | ||
| Suboptimal UV irradiation | UV exposure time is too long or too short. | Optimize the UV irradiation time. Start with a short exposure and gradually increase it to find the optimal balance between crosslinking efficiency and background. |
| Incorrect UV wavelength. | Ensure you are using the appropriate UV wavelength for activating the aryl azide group (typically around 254 nm). | |
| Inefficient quenching | Unreacted reactive intermediates. | After UV irradiation, add a quenching reagent such as dithiothreitol (DTT) or β-mercaptoethanol to scavenge any remaining reactive species. |
Low or No Crosslinking Signal
| Problem | Potential Cause | Recommended Solution |
| Inefficient photo-activation | Insufficient UV energy. | Check the age and output of your UV lamp. Increase the UV irradiation time or decrease the distance between the sample and the UV source. |
| This compound is not an efficient crosslinker in your system. | Photolysis of this compound in aqueous solutions can lead to the formation of triplet nitrenes, which are not effective at cross-linking. Consider using a tetrafluorinated analog of this compound, as these have been shown to form more reactive singlet nitrenes. | |
| Probe is not binding to the target | Modification with this compound interferes with binding. | Confirm that your probe retains binding affinity for the target using a non-crosslinking binding assay (e.g., ELISA, SPR). |
| Target protein concentration is too low | Insufficient target molecules for detection. | Increase the concentration of your target protein or use a more sensitive detection method. |
Experimental Protocols
General Protocol for Photoaffinity Labeling with a this compound Probe
-
Probe Incubation: Incubate your biological sample (e.g., cell lysate, purified protein) with the this compound-containing probe in an appropriate binding buffer. For control experiments, pre-incubate a separate sample with an excess of an unlabeled competitor for 30 minutes before adding the photo-probe.
-
Washing: Remove unbound probe by performing a series of washes with a cold wash buffer (e.g., PBS with 0.1% Tween-20). This step is critical for reducing background.
-
UV Crosslinking: Irradiate the sample with UV light (e.g., 254 nm) on ice for a predetermined optimal time.
-
Quenching (Optional): Add a quenching reagent like DTT to a final concentration of 10 mM to quench any unreacted photo-probe.
-
Sample Preparation for Analysis: Prepare the sample for downstream analysis (e.g., SDS-PAGE, mass spectrometry) to identify and characterize the cross-linked proteins.
Visualizations
Caption: General experimental workflow for photoaffinity labeling using a this compound probe.
Caption: Simplified GPCR signaling pathway that can be investigated using this compound probes.
References
Validation & Comparative
A Researcher's Guide to Validating p-Azidoacetophenone Crosslinking with Western Blot
For researchers, scientists, and drug development professionals, establishing and validating protein-protein interactions is a cornerstone of discovery. The photo-activatable crosslinker, p-Azidoacetophenone, offers a powerful tool for capturing these interactions in their native cellular environment. This guide provides a comprehensive comparison of validating this compound crosslinking results with Western blot against other methods, supported by experimental protocols and data presentation.
Comparing Crosslinking Validation Methods
The validation of crosslinking results is crucial to ensure that the observed higher molecular weight species are indeed the result of specific protein-protein interactions and not artifacts. While Western blotting is a widely adopted and accessible method, other techniques can provide complementary or more detailed information.
| Feature | Western Blot | Mass Spectrometry (MS) | Fluorescence/Förster Resonance Energy Transfer (FRET) |
| Principle | Immuno-detection of specific proteins in size-separated samples. | Identification of crosslinked peptides and interaction partners. | Measurement of energy transfer between fluorescently labeled proteins in close proximity. |
| Information Provided | Confirmation of a shift in molecular weight of a target protein, indicating a crosslinking event. | Precise identification of interacting proteins and the specific residues involved in the interaction. | Real-time detection and quantification of protein interactions in living cells. |
| Throughput | Low to medium. | High. | Medium to high. |
| Resolution | Low (identifies that an interaction occurred). | High (identifies who and where). | High (measures proximity). |
| Ease of Use | Relatively straightforward and widely available. | Requires specialized equipment and expertise in data analysis. | Requires protein labeling and specialized microscopy. |
| Confirmation | Confirms the involvement of a known protein in a higher molecular weight complex. | Can discover novel interaction partners. | Confirms proximity but not direct covalent linkage. |
Validating this compound Crosslinking with Western Blot: A Workflow
Western blotting serves as a robust and accessible primary method for validating the results of a this compound crosslinking experiment. The appearance of a new, higher molecular weight band corresponding to the predicted size of the crosslinked complex provides strong evidence of a successful protein-protein interaction capture.
A Head-to-Head Battle of Photo-Crosslinkers: p-Azidoacetophenone vs. Benzophenone
In the intricate world of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photo-crosslinkers are indispensable tools in this endeavor, enabling researchers to "freeze" transient interactions by forming covalent bonds upon photoactivation. Among the arsenal of available photo-crosslinkers, p-azidoacetophenone and benzophenone are two of the most prominent players. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Executive Summary
| Feature | This compound (Aryl Azide) | Benzophenone |
| Photoactivation Wavelength | Typically < 300 nm (can be shifted to longer wavelengths with modifications) | ~350-365 nm[1] |
| Reactive Intermediate | Nitrene | Triplet diradical[1] |
| Reaction Mechanism | C-H/N-H insertion, addition to C=C bonds | Hydrogen abstraction from C-H bonds[1] |
| Reactivity with Water | Can be quenched by water (less so than carbenes) | Generally not reactive with water[2] |
| Crosslinking Efficiency | Generally high but can be influenced by the stability of the nitrene intermediate. | Can be very efficient; the excited state is reversible, allowing for multiple excitation events.[2] |
| Potential for Protein Damage | Higher, due to shorter activation wavelength.[2] | Lower, due to longer, less energetic activation wavelength.[2] |
| Size | Relatively small | Bulkier, which can sometimes interfere with molecular interactions.[2] |
Delving into the Chemistry: Mechanism of Action
The fundamental difference between this compound and benzophenone lies in their photochemical reaction mechanisms.
This compound: As a member of the aryl azide family, this compound, upon irradiation with UV light, releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or add to double bonds in proximity, forming a stable covalent crosslink. However, the use of shorter wavelength UV light (<300 nm) for activation can be detrimental to biological samples, potentially causing protein degradation.[3]
Benzophenone: In contrast, benzophenone is activated by less damaging, longer wavelength UV light (~350-365 nm).[1] Upon photoactivation, the benzophenone molecule transitions to an excited triplet state, forming a diradical. This diradical then abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a C-C covalent bond. A key advantage of benzophenone is that its excited state is not quenched by water, making it robust for use in aqueous biological systems.[2]
Performance Showdown: A Quantitative Perspective
Direct, head-to-head quantitative comparisons of this compound and benzophenone in the same biological system are limited in the literature. However, studies comparing related aryl azides (like diazirines) and benzophenone derivatives provide valuable insights into their respective performances.
A study employing quantitative crosslinking mass spectrometry (QCLMS) compared a diazirine-containing crosslinker (sulfo-SDA) with a benzophenone-containing crosslinker (sulfo-SBP) to study the structure of human serum albumin (HSA). The results highlighted the complementary nature of these two crosslinkers.
| Crosslinker | Number of Unique Crosslinked Residue Pairs Identified in HSA |
| Sulfo-SDA (diazirine-based) | 500[4] |
| Sulfo-SBP (benzophenone-based) | 173[5] |
While the diazirine-based crosslinker identified a greater number of crosslinks in this particular study, the key finding was that the two crosslinkers exhibited "orthogonal directionality," meaning they preferentially reacted with different regions of the protein.[4][5] This suggests that using both types of crosslinkers in parallel can provide a more comprehensive map of protein interactions and structure.
Experimental Corner: Protocols for Photo-Crosslinking
The following are generalized protocols for conducting a photo-crosslinking experiment with either this compound or benzophenone-modified probes.
General Workflow for a Comparative Photo-Crosslinking Experiment
Caption: A generalized workflow for a comparative photo-crosslinking experiment.
Detailed Methodologies
1. Preparation of the Photo-Crosslinker-Modified Probe:
-
For this compound: Synthesize or procure a derivative of your molecule of interest (e.g., a peptide, small molecule inhibitor) conjugated with a this compound moiety. This is often achieved by reacting an amine or other suitable functional group on the molecule with an activated this compound derivative.
-
For Benzophenone: Similarly, conjugate your molecule of interest with a benzophenone derivative, such as 4-benzoylbenzoic acid, which can be readily coupled to amines or alcohols on the target molecule.[2]
2. Incubation and Photo-Crosslinking:
-
Incubation: Incubate the photo-crosslinker-modified probe with its biological target (e.g., a protein, cell lysate) to allow for binding. This step is typically performed in the dark to prevent premature activation of the crosslinker.
-
Photo-irradiation:
-
For this compound: Expose the sample to UV light at a wavelength typically below 300 nm. The irradiation time should be optimized to maximize crosslinking while minimizing protein damage, often in the range of 1 to 15 minutes.
-
For Benzophenone: Irradiate the sample with UV light at approximately 350-365 nm.[1] Due to the reversible nature of the excited state, longer irradiation times, from 15 minutes to over an hour, may be necessary to achieve optimal crosslinking.[2] Samples should be kept on ice during irradiation to minimize heat-induced artifacts.
-
3. Analysis of Crosslinked Products:
-
SDS-PAGE: The formation of a covalent bond between the probe and its target can be visualized as a higher molecular weight band on an SDS-PAGE gel.
-
Mass Spectrometry: To identify the precise site of crosslinking, the crosslinked complex is typically isolated, subjected to proteolytic digestion, and analyzed by mass spectrometry.[6][7] This allows for the identification of the specific amino acid residues involved in the interaction.
Visualizing the Chemical Reactions
The distinct photochemical pathways of this compound and benzophenone can be visualized as follows:
Caption: Photochemical reaction pathways of this compound and benzophenone.
Conclusion: Making the Right Choice
The selection between this compound and benzophenone is not a one-size-fits-all decision and depends heavily on the specific experimental context.
Choose this compound (or other aryl azides) when:
-
A smaller, less obtrusive photo-crosslinker is required to minimize interference with molecular interactions.
-
The target molecule is robust and less susceptible to damage from shorter wavelength UV light.
-
A highly reactive intermediate is desired for rapid crosslinking.
Choose Benzophenone when:
-
Minimizing photodamage to sensitive biological samples is a priority, due to its longer activation wavelength.
-
Working in aqueous environments where quenching of the reactive intermediate is a concern.
-
The bulkier nature of the crosslinker is not expected to significantly perturb the interaction under investigation.
-
A longer-lived excited state is advantageous for increasing the probability of a successful crosslinking event.
For comprehensive mapping of protein interactions and structures, a dual approach utilizing both aryl azide and benzophenone-based crosslinkers can be a powerful strategy, leveraging their complementary reactivities to provide a more complete picture of the molecular landscape.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Photo-Crosslinking Reagents: Alternatives to p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photo-crosslinking reagents have emerged as indispensable tools for capturing transient and stable interactions between biomolecules in their native environments. p-Azidoacetophenone has traditionally been a popular choice; however, a new generation of photo-crosslinking reagents offers significant advantages in terms of efficiency, specificity, and ease of use. This guide provides an objective comparison of key alternatives to this compound, namely benzophenones and diazirines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Key Photo-Crosslinking Reagents: A Head-to-Head Comparison
The choice of a photo-crosslinking reagent is dictated by several factors, including the nature of the interacting molecules, the desired activation wavelength, and the experimental system. Here, we compare the performance of this compound and its primary alternatives.
| Feature | This compound (and other Aryl Azides) | Benzophenones | Diazirines |
| Reactive Intermediate | Nitrene | Triplet Ketyl Biradical | Carbene |
| Activation Wavelength (nm) | 250-350 (simple phenyl azides), 300-460 (nitrophenyl azides)[1] | ~350-365[2][3] | 330-370[1] |
| Crosslinking Efficiency | Generally lower yields (<30%) | Higher efficiency compared to aryl azides due to reversibility of the excited state[4][5] | Generally high efficiency, but can be quenched by water[5] |
| Specificity | Can insert into C-H, N-H, and O-H bonds, and react with double bonds[6] | Preferentially abstracts hydrogen atoms from C-H bonds[3] | Inserts into any amino acid side chain or peptide backbone |
| Stability | Generally stable in the dark, but can be sensitive to thiols[6] | Highly stable, even in the presence of nucleophiles and across a range of pH[7] | Better photostability in ambient light than aryl azides[1] |
| Size | Relatively small | Bulky, which can sometimes perturb biological systems | Very small, offering minimal perturbation[8] |
| Key Advantages | Well-established, variety of derivatives available. | High crosslinking efficiency, not quenched by water[5]. | Small size, efficient activation with long-wave UV light. |
| Key Disadvantages | Short-wavelength UV can damage biomolecules, potential for side reactions[1][4]. | Bulkiness can interfere with interactions[4]. | Can be quenched by water, potentially lowering yields in aqueous environments[5]. |
Photo-Crosslinking Mechanisms
The distinct chemistries of these reagents underpin their different performance characteristics.
Aryl Azide Photo-Crosslinking
Upon UV irradiation, aryl azides form a highly reactive nitrene intermediate which can then form a covalent bond through various mechanisms.
Benzophenone Photo-Crosslinking
Benzophenone is excited to a triplet state by UV light and abstracts a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond upon radical recombination[3].
Diazirine Photo-Crosslinking
Diazirines are activated by long-wave UV light to form a highly reactive carbene intermediate that can insert into a wide range of chemical bonds, making them highly efficient and non-specific crosslinkers[1].
Experimental Protocols
Detailed methodologies are crucial for the successful application of photo-crosslinking reagents. Below are representative protocols for each class of reagent.
General Experimental Workflow
A generalized workflow for a photo-crosslinking experiment involves incubation, irradiation, and analysis.
Protocol 1: Diazirine-based Photo-Crosslinking for Target Identification
This protocol is adapted from a method for identifying protein targets of small molecules using a diazirine-containing photo-affinity probe[8].
Materials:
-
Diazirine- and alkyne-containing photo-affinity probe.
-
Protein mixture (e.g., cell lysate).
-
UV lamp with a bandpass filter for irradiation at ~350 nm (e.g., 1000W Hg(Xe) lamp).
-
Click chemistry reagents (e.g., TAMRA-azide or Biotin-azide, copper sulfate, TCEP, TBTA).
-
SDS-PAGE analysis reagents.
Procedure:
-
Incubation: Incubate the photo-affinity probe with the protein mixture. Include a control sample with a competitive antagonist to distinguish specific from non-specific binding.
-
Irradiation: Position the samples approximately 6 cm from the UV light source. Irradiate for 1 minute. Keep a control sample protected from light. The optimal irradiation time will depend on the lamp's power and the distance to the sample.
-
Click Chemistry: To the irradiated samples, add SDS to denature the proteins and expose the alkyne group. Then, add the azide-containing reporter tag (e.g., TAMRA-azide) and the click chemistry catalyst mix (copper sulfate, TCEP, TBTA).
-
Analysis: Visualize the photo-crosslinked proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by western blot and streptavidin-HRP detection (for biotin tags).
Protocol 2: Benzophenone-based Crosslinking of Polymer Films
This protocol is based on a study of benzophenone as a cross-linker for surface-attached polymer hydrogels[2].
Materials:
-
Polymer containing benzophenone moieties.
-
UV lamp with emission at 365 nm.
-
Solvent for dissolving the polymer.
-
Substrate for film coating.
Procedure:
-
Film Preparation: Dissolve the benzophenone-containing polymer in a suitable solvent. Coat the substrate with the polymer solution to form a thin film.
-
Irradiation: Expose the polymer film to UV light at 365 nm. The required energy dose will depend on the polymer and the desired degree of crosslinking (e.g., up to 11 J·cm⁻²).
-
Analysis of Crosslinking: The extent of crosslinking can be evaluated by measuring the gel content of the irradiated film. This involves washing the film with a good solvent for the uncrosslinked polymer and determining the mass of the remaining insoluble gel.
Protocol 3: Aryl Azide-based Crosslinking using a Heterobifunctional Reagent
This protocol describes a general approach for using a heterobifunctional crosslinker with an NHS ester for protein labeling and an aryl azide for photo-crosslinking[1].
Materials:
-
Heterobifunctional crosslinker (e.g., NHS-ester-aryl azide).
-
Purified protein of interest.
-
Biological sample containing potential interaction partners (e.g., cell lysate).
-
Long-wave UV lamp (e.g., 365 nm for nitrophenyl azides).
-
Analysis reagents (e.g., for immunoprecipitation and western blotting).
Procedure:
-
Protein Labeling: In subdued light, react the purified protein with the NHS-ester-aryl azide crosslinker. The NHS ester will react with primary amines on the protein surface, labeling it with photoreactive aryl azide groups. Remove excess, unreacted crosslinker.
-
Interaction: Add the labeled protein to the biological sample and allow it to interact with its binding partners.
-
Photo-Crosslinking: Expose the sample to long-wave UV light to activate the aryl azide and form covalent crosslinks with interacting molecules.
-
Analysis: Isolate and identify the crosslinked complexes using methods such as immunoprecipitation followed by western blotting or mass spectrometry.
Conclusion
While this compound remains a viable photo-crosslinking reagent, its alternatives, particularly benzophenones and diazirines, offer distinct advantages that can significantly enhance the success of protein interaction studies. Benzophenones provide high crosslinking efficiency and stability, making them suitable for a wide range of applications. Diazirines, with their small size and efficient activation at longer wavelengths, are ideal for minimizing perturbation to biological systems and for in vivo applications. By carefully considering the experimental requirements and the properties of each reagent class, researchers can select the optimal tool to elucidate the intricate networks of molecular interactions that govern biological processes.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KE [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CuAAC and SPAAC for the Ligation of p-Azidoacetophenone
For Researchers, Scientists, and Drug Development Professionals
The rise of click chemistry has provided researchers with a powerful toolkit for molecular ligation. Two of the most prominent azide-alkyne cycloaddition reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. This guide provides an objective comparison of the efficiency of these two methods for the ligation of a model aromatic azide, p-azidoacetophenone, supported by representative experimental data and protocols.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for the conjugation of this compound fundamentally depends on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired reaction kinetics.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method that boasts a significant rate acceleration, often achieving high yields in a short amount of time.[1] The reaction is generally insensitive to the steric and electronic properties of the azide and alkyne, making it a versatile tool for a wide range of substrates.[1] However, the requisite copper (I) catalyst can be cytotoxic, limiting its application in living systems.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , conversely, is a copper-free click reaction, making it an ideal choice for in vivo and other biological applications where metal toxicity is a concern.[2] This bioorthogonal reaction relies on the high ring strain of a cyclooctyne to react with an azide.[2] The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes generally exhibiting faster rates.[2] While offering the significant advantage of being copper-free, SPAAC can sometimes be slower than CuAAC and may require careful selection of the cyclooctyne to achieve optimal efficiency.
Quantitative Data Summary
The following table summarizes typical experimental data for the CuAAC and SPAAC reactions of aromatic azides, including this compound, with representative alkynes. It is important to note that the data for SPAAC can vary significantly depending on the specific cyclooctyne used.
| Parameter | CuAAC with this compound & Phenylacetylene | SPAAC with this compound & DBCO |
| Catalyst | CuSO₄/Sodium Ascorbate or Cu(I) source | None |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Yield | >90% | >85% |
| Reaction Temperature | Room Temperature | Room Temperature |
| Solvent | t-BuOH/H₂O, DMSO, THF | Acetonitrile, DMSO, Water |
| Key Advantage | High reaction rate and yield | Bioorthogonal, no catalyst required |
| Key Disadvantage | Potential cytotoxicity from copper catalyst | Reaction rate is dependent on the cyclooctyne |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Phenylacetylene
This protocol provides a general procedure for the CuAAC reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Thin Layer Chromatography (TLC) plate
-
Solvents for TLC (e.g., ethyl acetate/hexanes mixture)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of t-BuOH and water.
-
Add phenylacetylene (1.1 equivalents) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with Dibenzocyclooctyne (DBCO)
This protocol outlines a general procedure for the SPAAC reaction between this compound and a commonly used cyclooctyne, DBCO.
Materials:
-
This compound
-
DBCO-alkyne (e.g., DBCO-amine)
-
Acetonitrile or Dimethyl sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a vial, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMSO.
-
Add the DBCO-alkyne (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using HPLC or LC-MS by observing the consumption of the limiting reagent.
-
The reaction is typically allowed to proceed for 1 to 12 hours, depending on the concentration of the reactants.
-
Once the reaction is complete, the product can often be used directly in subsequent applications if the solvent is compatible.
-
If purification is necessary, it can be achieved by preparative HPLC or other suitable chromatographic techniques.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the general workflow for comparing the efficiency of CuAAC and SPAAC for a given azide.
Caption: Workflow for comparing CuAAC and SPAAC efficiency.
References
Confirming Site-Specific Incorporation of p-Azidoacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like p-Azidoacetophenone (pAzap) is paramount for applications ranging from protein engineering to drug discovery. This guide provides a detailed comparison of the primary methods used to confirm the site-specific incorporation of pAzap, offering experimental protocols, quantitative data for comparison, and an overview of alternative techniques.
The ability to introduce pAzap at a specific site in a protein opens up a world of possibilities for creating novel protein functionalities. The azido group serves as a chemical handle, enabling bioorthogonal reactions such as click chemistry for the attachment of various probes, drugs, or imaging agents. However, the success of these downstream applications hinges on the accurate and efficient incorporation of pAzap at the desired location. This guide will delve into the two most common methods for confirming this incorporation: Mass Spectrometry and Fluorescence-Based Detection, and will also explore alternative approaches.
Key Methods for Confirmation at a Glance
| Method | Principle | Throughput | Quantitative Capability | Key Advantage | Key Disadvantage |
| Mass Spectrometry (LC-MS/MS) | Identifies the mass of the modified peptide fragment containing pAzap. | Low to Medium | Yes (Relative and Absolute) | Provides definitive confirmation of mass and location. | Requires specialized equipment and expertise. |
| Fluorescence-Based Detection | Visualizes the incorporated pAzap via "click" reaction with a fluorescent probe. | High | Semi-Quantitative | High sensitivity and suitability for in-gel and in-cell analysis. | Indirect detection; potential for non-specific labeling. |
| Alternative Methods | Various, including Edman degradation and specialized affinity tagging. | Low | Varies | Can provide orthogonal validation. | Often less sensitive or more technically challenging. |
In-Depth Analysis of Confirmation Methods
Mass Spectrometry (LC-MS/MS)
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for confirming the site-specific incorporation of pAzap.[1] This technique provides unambiguous evidence by directly measuring the mass of the peptide containing the unnatural amino acid.
The general workflow for confirming pAzap incorporation using LC-MS/MS involves several key steps:
-
Protein Digestion:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.[2]
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the peptides from the gel piece using a series of ACN and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide mixture into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (e.g., an Orbitrap).
-
Separate the peptides using a gradient of increasing ACN concentration.
-
Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the pAzap modification at the specified site.
-
The mass of pAzap should be accounted for in the search parameters (monoisotopic mass of C9H8N4O = 188.070 Da).
-
Successful identification of a peptide with a mass shift corresponding to pAzap at the correct position confirms site-specific incorporation.[2]
-
| Parameter | LC-MS/MS |
| Limit of Detection | Low femtomole to attomole range |
| Quantitative Accuracy | High (with appropriate standards) |
| Specificity | Very High |
Fluorescence-Based Detection via Click Chemistry
A more high-throughput and visually intuitive method for confirming pAzap incorporation is through fluorescence labeling using bioorthogonal click chemistry.[3] The azide group of pAzap reacts with a fluorescent probe containing a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne probe without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
-
Protein Separation:
-
Separate the protein sample containing the pAzap-modified protein by SDS-PAGE.
-
It is crucial to run a negative control (protein expressed without pAzap) on the same gel.
-
-
In-Gel Click Reaction:
-
After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.
-
Wash the gel with deionized water.
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
A fluorescent alkyne probe (e.g., an Alexa Fluor alkyne).
-
Copper(II) sulfate (CuSO4).
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate).
-
A copper ligand to stabilize the Cu(I) ion (e.g., THPTA).
-
-
Incubate the gel in the click reaction cocktail in the dark at room temperature for 1-2 hours with gentle agitation.
-
-
Washing and Imaging:
-
After the reaction, wash the gel extensively with a destaining solution (e.g., 50% methanol, 10% acetic acid) to remove unreacted fluorescent probe.
-
Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
| Parameter | In-Gel Fluorescence |
| Limit of Detection | Nanogram to picogram range |
| Quantitative Accuracy | Semi-quantitative (relative to controls) |
| Specificity | High (dependent on reaction conditions) |
Alternative Confirmation Methods
While mass spectrometry and fluorescence-based detection are the most common methods, other techniques can provide valuable, orthogonal confirmation of pAzap incorporation.
Edman Degradation
Edman degradation is a classical method for protein sequencing that can be adapted to confirm the position of an unnatural amino acid.[4][5] In this process, the N-terminal amino acid of a peptide is sequentially cleaved and identified. By analyzing the peptide fragment containing the UAA, the position of pAzap can be confirmed. This method is low-throughput and requires specialized equipment but provides direct sequence-based evidence.
Site-Directed Mutagenesis and Truncation Assay
A simple, albeit indirect, method to infer successful incorporation is through a combination of site-directed mutagenesis and a protein truncation assay.[6][7] An amber stop codon (TAG) is introduced at the desired site for pAzap incorporation. In the absence of the UAA and the orthogonal tRNA/synthetase machinery, translation will terminate at this codon, resulting in a truncated protein. Successful incorporation of pAzap will lead to the production of the full-length protein. This can be visualized by Western blot or SDS-PAGE. While this method confirms read-through of the stop codon, it does not definitively prove the incorporation of pAzap versus a natural amino acid.
Affinity Tagging of Azide-Containing Proteins
The azide group of pAzap can be exploited for affinity purification. A phosphine-based probe linked to an affinity tag (e.g., biotin) can be used to selectively label the pAzap-containing protein via the Staudinger ligation. The biotinylated protein can then be detected by Western blot using streptavidin-HRP or captured on streptavidin beads for further analysis. This method confirms the presence of the azide group but may not be as precise as mass spectrometry for pinpointing the exact location.
Conclusion
The choice of method for confirming the site-specific incorporation of this compound depends on the specific requirements of the research. Mass spectrometry offers the most definitive and quantitative data, making it the gold standard for applications where absolute certainty of incorporation is critical. Fluorescence-based detection provides a high-throughput and sensitive method that is well-suited for screening and in-cell visualization. Alternative methods such as Edman degradation and affinity tagging can serve as valuable orthogonal techniques to further validate the results. For a comprehensive and robust confirmation, a combination of these methods is often the most effective approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Isotopic Labeling Strategies with p-Azidoacetophenone for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-Azidoacetophenone as a photo-reactive cross-linking agent for mass spectrometry (MS) based proteomics, alongside alternative isotopic labeling strategies. We present supporting data from published research, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs.
Introduction to this compound in MS Analysis
This compound is a hetero-bifunctional, photo-activatable cross-linking reagent. It belongs to the aryl azide class of photo-crosslinkers. Upon activation with UV light, it forms a highly reactive nitrene intermediate that can covalently bind to a wide range of amino acid residues in proximity, effectively "capturing" protein-protein interactions or mapping protein conformations. When isotopically labeled versions of this compound or its derivatives are used, it enables the relative quantification of cross-linked peptides by mass spectrometry, providing insights into changes in protein interactions or structures under different conditions.
Comparison of Photo-Crosslinking and Isotopic Labeling Strategies
The selection of a labeling strategy depends on the specific biological question, the sample type, and the available instrumentation. Below is a comparison of this compound (as an example of an aryl azide photo-crosslinker) with other common photo-reactive crosslinkers and a popular metabolic isotopic labeling method, SILAC.
Quantitative Data Summary
| Feature | This compound (Aryl Azide) | Diazirine-based Crosslinkers (e.g., SDA) | Benzophenone-based Crosslinkers | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) |
| Principle | Photo-activated covalent cross-linking | Photo-activated covalent cross-linking | Photo-activated covalent cross-linking | Metabolic incorporation of stable isotope-labeled amino acids |
| Reactive Species | Nitrene | Carbene | Triplet Ketone | Not applicable |
| Activation Wavelength | ~254-300 nm | ~350-370 nm | ~350-360 nm | Not applicable |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds | Highly reactive, inserts into C-H, N-H, O-H bonds | Less reactive, primarily abstracts protons from C-H bonds | Not applicable |
| Cross-linking Efficiency | Moderate; can be susceptible to side reactions. In a study using an azide-tagged cross-linker (Azide-DSG), 58 unique cross-linked peptides were identified from cytochrome c[1]. | Generally considered more efficient and less prone to rearrangements than aryl azides. | Generally lower quantum yield compared to diazirines. | Labeling efficiency can be high (>95%) in proliferating cells. |
| Specificity | Non-specific insertion after photo-activation. | Non-specific insertion after photo-activation. | Preferential reaction with C-H bonds. | Specific to amino acid incorporation during protein synthesis. |
| Sample Type | Purified proteins, cell lysates, in vivo (with cell-permeable derivatives). | Purified proteins, cell lysates, in vivo. | Purified proteins, cell lysates. | Proliferating cells in culture. |
| Quantitative Approach | Isotopic labeling of the cross-linker. | Isotopic labeling of the cross-linker. | Isotopic labeling of the cross-linker. | Metabolic labeling with "heavy" and "light" amino acids. |
| Advantages | Can capture transient interactions; applicable to non-proliferating cells and tissues. | Higher cross-linking efficiency; activation at longer UV wavelengths reduces potential for protein damage. | Activation at longer UV wavelengths; less prone to intramolecular rearrangements. | High accuracy and precision for quantitative proteomics; reflects de novo protein synthesis. |
| Disadvantages | Lower wavelength UV can cause protein damage; potential for side reactions and rearrangements. | Can be more synthetically challenging to prepare. | Lower reaction efficiency. | Limited to cell culture; requires complete incorporation of labeled amino acids. |
Experimental Protocols
General Protocol for Photo-Affinity Labeling with this compound
This protocol provides a general workflow for using a this compound-based probe to label interacting proteins in a cell lysate for subsequent MS analysis.
Materials:
-
Cell lysate containing the protein of interest
-
This compound-containing probe (with an enrichment tag like biotin)
-
UV lamp (e.g., 254 nm or 300 nm)
-
Streptavidin-agarose beads
-
Digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Elution buffer (e.g., 0.1% TFA)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the cell lysate with the this compound probe. Include a control sample without the probe or with a non-photo-reactive analog.
-
UV Cross-linking: Irradiate the samples with UV light at the appropriate wavelength and duration. This should be optimized to maximize cross-linking while minimizing protein damage.
-
Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotin-tagged, cross-linked proteins. Incubate with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to < 2 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify the cross-linked peptides and the corresponding proteins.
SILAC-based Quantitative Proteomics Protocol
This protocol outlines a standard SILAC experiment for the quantitative analysis of protein expression.
Materials:
-
SILAC-compatible cell line
-
SILAC-grade cell culture medium, dialyzed fetal bovine serum
-
"Light" (e.g., 12C6-Arginine, 12C6-Lysine) and "Heavy" (e.g., 13C6-Arginine, 13C6-Lysine) amino acids
-
Cell lysis buffer
-
Protein digestion reagents (as in the previous protocol)
-
Mass spectrometer
Procedure:
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium, and the other in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) and the control condition to the other.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample to peptides using the standard reduction, alkylation, and trypsinization procedure.
-
Peptide Fractionation and Desalting: Fractionate the peptide mixture (e.g., by strong cation exchange chromatography) and desalt each fraction.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use SILAC-aware software to identify peptides and quantify the "heavy" to "light" ratios to determine relative protein abundance.
Visualizing Experimental Workflows
Photo-Affinity Labeling Workflow
Caption: Workflow for photo-affinity labeling with a this compound probe.
SILAC Workflow for Quantitative Proteomics
Caption: Standard workflow for SILAC-based quantitative proteomics.
Conclusion
This compound and other aryl azide-based photo-crosslinkers are valuable tools for studying protein-protein interactions and protein structure, particularly for capturing transient interactions that may not be amenable to other techniques. When combined with isotopic labeling, they provide a powerful method for quantitative analysis. However, researchers should carefully consider the potential for UV-induced damage and the specific reactivity of the nitrene intermediate. For quantitative proteomics of cultured cells, SILAC remains a highly accurate and robust method. The choice of strategy should be guided by the specific research question, with photo-crosslinking offering unique advantages for interaction mapping and SILAC excelling at the precise quantification of global proteome changes.
References
Navigating the Maze of Photo-Crosslinked Peptides: A Guide to Software Tools for p-Azidoacetophenone Data
For researchers, scientists, and drug development professionals employing p-Azidoacetophenone in their crosslinking mass spectrometry experiments, identifying the resulting covalently linked peptides presents a significant bioinformatic challenge. This guide provides a comparative overview of software tools available for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analysis pipeline.
The use of this compound, a heterobifunctional and photo-activatable crosslinker, allows for the capture of protein-protein interactions with high temporal resolution. Upon UV activation, the azido group forms a highly reactive nitrene that can insert into C-H or N-H bonds in close proximity, creating a stable covalent linkage. The subsequent identification of these crosslinked peptides from complex mass spectrometry data requires specialized software capable of handling non-cleavable crosslinkers and the inherent complexities of photo-crosslinking data.
Software Tools at a Glance
Several software tools have been developed to identify crosslinked peptides from mass spectrometry data. While not all are specifically designed for photo-crosslinking reagents like this compound, many can be adapted for this purpose. The table below summarizes key software and their relevant features.
| Software | Crosslinker Type | Key Features | Availability |
| Kojak | Non-cleavable, Cleavable | Efficient, open-source, and cross-platform. Integrates with the Trans-Proteomic Pipeline (TPP) for enhanced validation.[1][2][3] | Open-source |
| MeroX | Non-cleavable, Cleavable | User-friendly interface with visualization of MS/MS spectra.[4] | Open-source |
| MetaMorpheusXL | Non-cleavable, Cleavable | Identifies crosslinked peptides without requiring signature fragment ions, beneficial for photo-crosslinking data.[5][6] | Open-source |
| xiSEARCH | Non-cleavable, Cleavable | Part of an integrated workflow with sequential digestion to enhance peptide detection.[7] | Open-source |
| MaxLynx | Non-cleavable | Integrated into the MaxQuant environment. | Commercial |
| XlinkX | Non-cleavable, Cleavable | Node within Proteome Discoverer, offering a user-friendly interface and advanced FDR control. | Commercial |
| StavroX | Non-cleavable, Cleavable | Can be used for various crosslinkers, including those with photoreactive groups. | Open-source |
| pLink 2 | Non-cleavable, Cleavable | Not explicitly detailed for photo-crosslinkers in the provided information. | Open-source |
Performance Comparison of Software for Non-Cleavable Crosslinkers
Direct comparative studies of these software tools using this compound crosslinked datasets are scarce in the literature. However, studies using other non-cleavable crosslinkers, such as BS3, can provide valuable insights into their relative performance.
One study compared MeroX, MaxLynx, and XiSEARCH for the analysis of a bacterial membrane protein complex crosslinked with BS3.[4] The results, summarized below, highlight the trade-offs between the number of identified interactions, processing time, and user-friendliness.
| Software | Number of Inter-protein Interactions | Number of Intra-protein Interactions | Processing Time |
| XiSEARCH | High | High | Moderate |
| MeroX | Moderate | Moderate | Shortest |
| MaxLynx | Low | Low | Longest |
It is important to note that MaxLynx and XiSEARCH failed during the analysis of the non-cleavable crosslinker data in this particular study due to high system requirements, while MeroX successfully completed the analysis.[4] This suggests that for complex datasets generated from non-cleavable crosslinkers, computational resource requirements can be a significant factor.
Experimental Workflow for this compound Crosslinking
A successful crosslinking experiment is the foundation for reliable data analysis. The following provides a general workflow for a this compound crosslinking experiment coupled with mass spectrometry.
Figure 1. A generalized experimental workflow for this compound crosslinking mass spectrometry.
Detailed Experimental Protocols
1. Crosslinking Reaction:
-
Protein Sample Preparation: Purify the protein complex of interest to homogeneity. Ensure the buffer is compatible with the crosslinking reaction (e.g., phosphate or HEPES buffer, pH 7.2-8.0). Avoid primary amine-containing buffers like Tris.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in an organic solvent such as DMSO.
-
Incubation: Add the this compound solution to the protein sample at a desired molar excess (e.g., 20- to 100-fold). Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for the NHS-ester reaction with primary amines.
-
UV Activation: Expose the sample to UV light (e.g., 365 nm) on ice for a defined period (e.g., 10-30 minutes) to activate the azido group and induce crosslinking.
-
Quenching: Quench the reaction by adding a solution containing a primary amine, such as ammonium bicarbonate or Tris buffer, to consume any unreacted NHS esters.
2. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins using urea or guanidinium chloride. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin. A sequential digestion with a second protease (e.g., Glu-C or Asp-N) can improve sequence coverage.[7]
-
Peptide Desalting: Desalt the peptide mixture using C18 solid-phase extraction to remove salts and detergents that can interfere with mass spectrometry analysis.
3. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation.
4. Database Search and Data Analysis:
-
Software Selection: Choose a suitable software tool for crosslink identification (see Table 1).
-
Database Search Parameters:
-
Crosslinker: Define the mass of the this compound crosslinker and its specificity (e.g., reaction with primary amines and any amino acid upon photoactivation).
-
Enzyme: Specify the protease used for digestion and the number of allowed missed cleavages.
-
Modifications: Include fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).
-
Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument used.
-
-
False Discovery Rate (FDR) Control: Apply a target-decoy strategy to estimate and control the FDR for crosslink identifications. A typical FDR cutoff is 1-5%.
Logical Workflow for Software Selection
The choice of software depends on several factors, including the complexity of the sample, available computational resources, and the desired level of user control and visualization.
References
- 1. Kojak: Efficient analysis of chemically cross-linked protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojak [kojak-ms.systemsbiology.net]
- 3. Improved analysis of crosslinking mass spectrometry data with Kojak 2.0, advanced by integration into the Trans-Proteomic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
Safety Operating Guide
Proper Disposal of p-Azidoacetophenone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of reactive chemical intermediates are paramount to ensuring a safe laboratory environment. This guide provides detailed procedures for the proper disposal of p-Azidoacetophenone, a versatile but potentially hazardous compound. Adherence to these protocols is crucial for mitigating risks and ensuring the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
This compound, like other organic azides, is an energetic compound that requires careful handling. The primary hazards include its potential for explosive decomposition when subjected to heat, shock, or friction, and the generation of highly toxic hydrazoic acid upon contact with strong acids.
Before undertaking any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general stability guidelines for organic azides. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value / Guideline |
| This compound Data | |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Melting Point | 39-40 °C |
| Solubility | Slightly soluble in methanol and ethyl acetate. Insoluble in water. |
| General Organic Azide Stability | |
| Carbon to Nitrogen Ratio (C/N) | For enhanced stability, the number of carbon atoms should ideally exceed the number of nitrogen atoms. This compound has a C/N ratio of 8:3. |
| "Rule of Six" | A guideline suggesting at least six carbon atoms per energetic group (like azide) to render the compound relatively safe. |
| Thermal Sensitivity | Aryl azides are generally more stable than alkyl azides but can decompose, sometimes explosively, upon heating. |
| Shock Sensitivity | While many organic azides are sensitive to shock and friction, specific data for this compound is not readily available. Assume sensitivity. |
Disposal Methodologies
Two primary methods are recommended for the safe disposal of this compound: chemical quenching (destruction) of the azide functional group and reduction to the more stable corresponding amine.
Method 1: Chemical Quenching of the Azide
This method involves the chemical conversion of the azide to nitrogen gas using sodium nitrite and an acid. Due to the low water solubility of this compound, a mixed solvent system is necessary.
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood, dissolve the this compound in a minimal amount of methanol.
-
Dilution: Dilute the methanolic solution with water to a concentration of this compound not exceeding 5% (w/v). The goal is to create a fine suspension or emulsion to maximize the surface area for the reaction.
-
Addition of Sodium Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of this compound (a significant excess).
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the addition funnel. The addition should be slow to control the rate of gas evolution (nitrogen and nitric oxide). Caution: The order of addition is critical. Never add the acid before the sodium nitrite.
-
Reaction Monitoring: Continue stirring and observe for the cessation of gas evolution.
-
Completion Test: To ensure complete destruction of the azide, test the solution for the presence of excess nitrous acid. Dip a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the quenching is complete. If the test is negative, add more sodium nitrite solution and then more acid until a positive test is achieved.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution with sodium hydroxide. The resulting solution, now free of azide, can be disposed of as aqueous chemical waste according to your institution's guidelines.
Method 2: Reduction to p-Aminoacetophenone
An alternative and often safer disposal method is the reduction of the azide to the corresponding stable amine, p-aminoacetophenone. This can be achieved using various reducing agents. A common and effective method utilizes stannous chloride (tin(II) chloride).
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound in ethanol or methanol.
-
Reagent Addition: In a separate beaker, dissolve an excess of stannous chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Slowly add the stannous chloride solution to the stirred solution of this compound. The reaction is typically exothermic.
-
Heating: After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the complete reduction of the azide.
-
Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up and Disposal: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is neutral or slightly basic. This will precipitate tin salts. The resulting mixture, containing the much less hazardous p-aminoacetophenone and inorganic tin salts, can be disposed of as chemical waste in accordance with institutional protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these detailed procedures, laboratory professionals can effectively and safely manage the disposal of this compound, contributing to a culture of safety and responsibility in the research environment. Always consult your institution's specific safety and waste disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
